CCT241736
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CCT241736: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile as a Dual FLT3/Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[3] While initial FLT3 inhibitors showed promise, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), has limited their long-term efficacy.[2][4] this compound was designed to address this challenge by simultaneously targeting both FLT3 and Aurora kinases, a strategy hypothesized to overcome resistance and enhance therapeutic efficacy.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound.
Discovery
This compound was discovered and synthesized at the Institute of Cancer Research.[2] The discovery process was rooted in a structure-based drug design approach, starting from an imidazo[4,5-b]pyridine scaffold, a class of compounds known to interact with the hinge region of kinases.[5] Optimization of this series led to the identification of this compound (also referred to as compound 27e in some publications) as a potent dual inhibitor of both FLT3 and Aurora kinases.[1][5] The rationale behind targeting both kinases stems from the observation that Aurora kinases are often overexpressed in leukemia and that their inhibition could offer a synergistic anti-tumor effect and a means to overcome resistance to single-agent FLT3 inhibitors.[5]
Experimental Workflow: From Concept to Preclinical Candidate
The discovery of this compound followed a logical, multi-stage workflow typical of modern kinase inhibitor drug discovery programs. This involved initial screening, lead optimization, and extensive preclinical characterization.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the core structure is a substituted imidazo[4,5-b]pyridine. The synthesis of this class of compounds typically involves the construction of the bicyclic core followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The chemical name for this compound is 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.[1]
Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases
This compound exerts its anti-leukemic effects by potently inhibiting both FLT3 and Aurora kinases.
FLT3 Inhibition
Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including STAT5, which promotes cell proliferation and survival.[2] this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and subsequent activation of these pro-survival pathways.[1] A key feature of this compound is its ability to inhibit not only wild-type FLT3 but also clinically relevant mutants, including those with TKD mutations (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[2]
Aurora Kinase Inhibition
Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their inhibition by this compound disrupts cell division, leading to apoptosis.[1] The dual inhibition of both FLT3 and Aurora kinases is believed to result in a more profound and durable anti-tumor response, particularly in AML cells that are dependent on both signaling pathways.[2]
Signaling Pathway
Quantitative Data
Biochemical Activity
| Target | Assay Type | Value (nM) | Reference |
| FLT3 | Kd | 6.2 | [1] |
| FLT3-ITD | Kd | 38 | [1] |
| Aurora-A | Kd | 7.5 | [1] |
| Aurora-B | Kd | 48 | [1] |
| FLT3 (D835Y) | Kd | 14 | [5] |
Cellular Activity
| Cell Line | Genotype | Assay Type | GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | MTS Assay | 0.1 | [2] |
| MV4-11 | FLT3-ITD | MTS Assay | 0.29 | [2] |
| MOLM-13-RES | FLT3-ITD/D835Y | MTS Assay | 0.18 | [2] |
| KG-1a | FLT3 WT | MTS Assay | 1 | [2] |
In Vivo Efficacy
In a human tumor xenograft model using MV4-11 cells, oral administration of this compound resulted in strong, dose-dependent inhibition of tumor growth.[1] Modulation of biomarkers, including phosphorylation of histone H3 and STAT5, consistent with dual FLT3 and Aurora kinase inhibition, was observed in vivo.[1]
Pharmacokinetic and Metabolic Profile
Pharmacokinetic studies in mice and rats demonstrated that this compound has high oral bioavailability and low clearance.[2] In vitro metabolism studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its biotransformation in humans.[1] The compound did not significantly inhibit major cytochrome P450 isoforms at concentrations up to 10 µM.[2]
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse, Rat | High | [2] |
| Clearance | Mouse, Rat | Low | [2] |
| Major Metabolizing Enzymes | Human | CYP3A4, CYP3A5 | [1] |
| CYP Inhibition (IC50) | Human | >10 µM | [2] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against FLT3 and its mutants was determined using a Z′-LYTE assay.[2] This assay measures kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate. The concentration of ATP used in these assays was equal to its apparent Km.[2]
Cell Proliferation Assays
The anti-proliferative activity of this compound was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2] AML cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[2] Cell viability was then determined by measuring the absorbance at 490 nm after the addition of the MTS reagent.[2]
Conclusion
This compound is a potent and orally bioavailable dual inhibitor of FLT3 and Aurora kinases with a promising preclinical profile for the treatment of AML. Its ability to overcome resistance mediated by secondary FLT3 TKD mutations represents a significant advantage over earlier generation FLT3 inhibitors. The dual mechanism of action, targeting both a key driver of leukemogenesis and essential cell cycle regulators, provides a strong rationale for its continued clinical development. The data presented in this whitepaper supports this compound as a bona fide clinical drug candidate for FLT3-ITD and TKD AML patients, including those who have developed resistance to current therapies.[2][4]
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
CCT241736: A Technical Guide to Dual FLT3 and Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and the development of resistance to selective FLT3 inhibitors, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge.[1][3] By simultaneously targeting both FLT3 and Aurora kinases, this compound offers a therapeutic strategy to overcome this resistance and induce apoptosis in AML cells.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the evaluation of this compound.
Mechanism of Action
FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives cell proliferation and survival through downstream pathways including PI3K/AKT and RAS/MAPK.[4][5][6] Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7][8][9] this compound's dual-action mechanism involves the direct inhibition of FLT3 kinase activity, including common resistance-conferring mutants, and the disruption of mitosis through the inhibition of Aurora kinases. This combined effect leads to the induction of apoptosis, as evidenced by the cleavage of PARP and downregulation of survivin.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Potency of this compound and Comparator Compounds
| Compound | Target | Potency (IC50/Kd, µM) |
| This compound | FLT3 | 0.035 (IC50) |
| FLT3 (WT) | 0.006 (Kd) | |
| FLT3-ITD | 0.038 (Kd) | |
| FLT3-D835Y | 0.014 (Kd) | |
| Aurora A | 0.015 (IC50) | |
| Aurora B | 0.1 (IC50) | |
| MLN518 | FLT3 (WT) | 0.003 (Kd) |
| FLT3-ITD | 0.009 (Kd) | |
| FLT3-D835Y | 1.8 (Kd) |
Data sourced from multiple studies.[12][13][14]
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Compound | GI50/EC50 (µM) |
| MOLM-13 | FLT3-ITD | This compound | 0.1 |
| MLN518 | 0.034 | ||
| MV-4-11 | FLT3-ITD | This compound | 0.29 |
| MLN518 | 0.11 | ||
| KG-1a | FLT3-WT | This compound | 1 |
| MLN518 | >20 | ||
| MOLM-13-RES | FLT3-ITD/D835Y | This compound | 0.18 |
| MLN518 | 3.57 |
GI50/EC50 values were determined after a 72-hour incubation period.[10][12][13]
Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Value |
| Clearance | Mouse | 48 mL/min/kg |
| Rat | 4.57 mL/min/kg | |
| Oral Bioavailability | Mouse/Rat | 79-100% |
| hERG Inhibition | In vitro | IC50 > 25 µM |
| Cytochrome P450 Inhibition | In vitro | IC50 > 10 µM for major isoforms |
Data sourced from preclinical studies.[13][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical evaluation.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Aurora Kinase Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of this compound and related compounds.
Protocol 1: Biochemical Kinase Inhibition Assay (Z'-LYTE™ Based)
This protocol outlines the determination of a compound's inhibitory activity against purified FLT3 and Aurora kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the purified kinase (e.g., FLT3, Aurora A) and its specific FRET-peptide substrate in a kinase assay buffer.
-
Prepare a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., not exceeding 1% in the final reaction).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white, low-volume 384-well assay plate.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add a development reagent (a site-specific protease) to each well to terminate the kinase reaction. This protease will cleave the non-phosphorylated FRET-peptides.
-
Incubate at room temperature as per the manufacturer's instructions (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) fluorophores after excitation at 400 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percentage of inhibition based on controls (0% inhibition with active kinase, 100% inhibition with no kinase).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17]
-
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of this compound on the viability of AML cell lines.
-
Cell Seeding:
-
Seed AML cells (e.g., MOLM-13, MV-4-11) into 96-well plates at a density of 2 × 10^5 cells per 100 μL of complete culture medium.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control (e.g., 0.2% DMSO final concentration) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
-
MTS Reagent Addition:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Protocol 3: Immunoblotting for Signaling and Apoptosis Markers
This protocol is for detecting changes in protein expression and phosphorylation indicative of target engagement and apoptosis induction.
-
Cell Treatment and Lysis:
-
Plate and treat AML cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against:
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)
-
PARP (to detect both full-length ~116 kDa and cleaved ~89 kDa fragments)
-
Survivin
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21][22][23]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: In Vivo AML Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined average size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[24]
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg, twice daily).[14]
-
Administer the vehicle control to the control group on the same schedule.
-
Monitor animal weights and general health throughout the study.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue caliper measurements to monitor tumor volume.
-
At the end of the study, or at specified time points (e.g., 2 hours after the final dose), euthanize the animals.
-
Excise tumors for weight measurement and pharmacodynamic analysis (e.g., immunoblotting for p-STAT5, p-Aurora, and survivin as described in Protocol 3).[10]
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treated and vehicle control groups to determine anti-tumor efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
CCT241736 in Acute Myeloid Leukemia: A Technical Overview
A Dual Inhibitor of FLT3 and Aurora Kinases for Overcoming Resistance
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors like quizartinib have shown clinical activity, the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge.[1][4] this compound is a potent, orally bioavailable small molecule inhibitor designed to dually target both FLT3 and Aurora kinases, offering a promising therapeutic strategy to overcome resistance to existing FLT3 inhibitors in AML.[1][5]
Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways
This compound exerts its anti-leukemic effects through the simultaneous inhibition of two critical classes of kinases involved in AML pathogenesis: FLT3 and Aurora kinases.[1][5]
-
FLT3 Inhibition : this compound potently inhibits wild-type FLT3, the constitutively active FLT3-ITD mutant, and clinically relevant TKD mutants (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[5] Inhibition of FLT3 blocks its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for leukemic cell proliferation and survival.[2][5][6] A key downstream marker of FLT3 inhibition is the reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[5]
-
Aurora Kinase Inhibition : this compound also targets Aurora kinases A and B, which are key regulators of mitosis.[5][7] Inhibition of Aurora kinases disrupts proper cell division, leading to abnormal mitosis and ultimately inducing apoptosis in cancer cells.[5] A downstream marker for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[5]
This dual-targeting mechanism allows this compound to induce apoptosis in AML cells, including those that have developed resistance to selective FLT3 inhibitors.[1][5] The ability to inhibit both pathways simultaneously provides a more comprehensive blockade of oncogenic signaling and a potential strategy to prevent or overcome drug resistance.
Figure 1: this compound Dual Inhibition Pathway.
Preclinical Efficacy of this compound
In Vitro Activity
This compound has demonstrated potent activity against a panel of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.
Table 1: Biochemical Activity of this compound
| Target | Kd (μM) |
|---|---|
| FLT3-WT | 0.006 |
| FLT3-ITD | 0.038 |
| FLT3-D835Y | 0.014 |
| Aurora A | 0.0075 |
| Aurora B | 0.048 |
Data sourced from Bavetsias et al., 2012, as cited in reference[7].
Table 2: In Vitro Growth Inhibition (GI50) in AML Cell Lines
| Cell Line | FLT3 Status | This compound GI50 (μM) |
|---|---|---|
| MOLM-13 | FLT3-ITD | 0.1 |
| MOLM-13-RES | FLT3-ITD/D835Y | 0.18 |
Data sourced from reference[5].
Notably, while the selective FLT3 inhibitor AC220 (quizartinib) showed lower absolute GI50 values against sensitive cells, its activity was significantly reduced in cells with FLT3-TKD mutations (29- to 237-fold resistance). In contrast, this compound maintained its potency against these resistant models.[5]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in human tumor xenograft models of AML.
-
Subcutaneous Xenograft Model (MOLM-13) : Oral administration of this compound resulted in a dose-dependent reduction in tumor growth.[5] Pharmacodynamic analysis of tumors from treated mice showed inhibition of both FLT3 and Aurora kinase pathways, as evidenced by reduced phosphorylation of STAT5 and histone H3, respectively.[5]
-
Systemic Xenograft Model (MV4-11) : In a more clinically relevant systemic model, this compound significantly inhibited the growth of MV4-11 xenografts.[5] Tumors from these mice also displayed clear inhibition of both FLT3 and Aurora downstream pathways.[5] Furthermore, immunofluorescence microscopy revealed the induction of abnormal mitosis in tumor cells, a characteristic phenotype of Aurora inhibition.[5]
-
Efficacy in Quizartinib-Resistant Models : this compound demonstrated significant in vivo efficacy in tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD, highlighting its potential to treat resistant disease.[1][5]
Activity in Primary AML Samples
This compound has also shown efficacy in primary samples obtained from AML patients, including those with quizartinib-resistant disease.[1][5] The compound induced apoptosis in these primary cells, and this activity was independent of their FLT3 status, likely due to its dual inhibitory mechanism.[5] In primary AML samples responsive to this compound, treatment led to a reduction in both phospho-STAT5 (FLT3 pathway) and phospho-histone H3 (Aurora pathway).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of this compound.
Cell-Based Proliferation Assay (MTS Assay)
This assay is used to determine the concentration of a compound required to inhibit cell growth by 50% (GI50).
-
Cell Seeding : AML cells are seeded into 96-well plates at an appropriate density.
-
Compound Treatment : Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation : Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis : The GI50 values are calculated using non-linear regression analysis, normalizing the data to untreated and background controls.[5]
Figure 2: MTS Assay Workflow.
Immunoblotting (Western Blot)
This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins, to confirm target engagement.
-
Cell Lysis : Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is blocked with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT5, total STAT5, phospho-histone H3).
-
Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on film or with a digital imager.[2]
Human Tumor Xenograft Models
In vivo efficacy is assessed using immunodeficient mice bearing human AML tumors.
-
Cell Implantation : Human AML cells (e.g., MOLM-13 or MV4-11) are injected either subcutaneously or intravenously (for a systemic model) into immunodeficient mice (e.g., athymic nude or NOD/SCID).[5]
-
Tumor Growth and Randomization : Once tumors reach a specified size (for subcutaneous models) or on a specific day post-implantation (for systemic models), mice are randomized into treatment and control groups.[5]
-
Drug Administration : this compound or a vehicle control is administered to the mice, typically orally, at a specified dose and schedule (e.g., 100 mg/kg twice daily).[5]
-
Tumor Measurement : For subcutaneous models, tumor volume is measured regularly using calipers.[5] For systemic models, tumor burden can be assessed by whole-body bioluminescent imaging if luciferase-expressing cells are used.[5]
-
Endpoint Analysis : At the end of the study, or at specified time points, tumors are excised for pharmacodynamic (PD) analysis (e.g., immunoblotting for target modulation) and pharmacokinetic (PK) analysis.[5]
Conclusion
This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations who have developed resistance to current FLT3 inhibitors. Its unique dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a robust anti-leukemic effect, as demonstrated in both in vitro and in vivo preclinical models. The ability of this compound to overcome resistance mediated by FLT3-TKD mutations underscores its potential as a valuable addition to the therapeutic armamentarium for this challenging disease. Further clinical development is warranted to establish its safety and efficacy in patients with AML.[1][2][5]
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 7. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on CCT241736: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and therapeutic potential of this compound.
Core Compound Properties
| Property | Value | Reference |
| Mechanism of Action | Dual inhibitor of FLT3 and Aurora kinases | [1][2] |
| Therapeutic Target | Acute Myeloid Leukemia (AML), particularly with FLT3-ITD mutations | [1][2][3] |
| Key Features | Orally bioavailable, potent, and selective. Active against quizartinib-resistant models. | [2][4][5] |
Biochemical Activity
This compound demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized below.
| Target | Kd (nM) | Reference |
| FLT3 (Wild-Type) | 6.2 | [1] |
| FLT3-ITD | 38 | [1] |
| FLT3-D835Y | 14 | [2] |
| Aurora Kinase A | 7.5 | [1] |
| Aurora Kinase B | 48 | [1] |
In Vitro Cellular Activity
The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML. The half-maximal growth inhibition (GI50) values are presented below.
| Cell Line | Description | GI50 (µM) | Reference |
| MOLM-13 | Human AML, FLT3-ITD positive | 0.1 | [4] |
| MV4-11 | Human AML, FLT3-ITD positive | 0.29 | [4] |
| KG-1a | Human AML, FLT3 wild-type | 1 | [4] |
| HCT116 | Human colon carcinoma | Not specified | [1] |
| MOLM-13-RES | Quizartinib-resistant MOLM-13 | 0.18 | [2] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses favorable properties for further development, including high oral bioavailability and moderate to low clearance.[1]
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Caco-2 Permeability (cm/s) |
| Mouse | 48 | 79-100 | 18.6 x 10⁻⁶ |
| Rat | 4.57 | 79-100 | Not specified |
In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the biotransformation of this compound in humans.[1][6] A cytochrome P450 inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10 µM.[1]
In Vivo Efficacy
This compound has shown significant anti-tumor activity in mouse xenograft models of human AML.
| Xenograft Model | Dosing | Outcome | Reference |
| MOLM-13 (FLT3-ITD) | 50 and 100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1][4] |
| MV4-11 (FLT3-ITD) | Not specified | Strong inhibition of tumor growth | [1] |
| MOLM-13-RES | 100 mg/kg, p.o., b.i.d. | Inhibition of tumor growth in quizartinib-resistant model | [2] |
Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated Histone H3.[1][3]
Experimental Protocols
Cell Proliferation Assay (MTS)
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density of 2 x 10^5 cells/100 µL.[2][4]
-
Cells are treated with varying concentrations of this compound or vehicle control (0.2% DMSO) for 72 hours.[2][4]
-
Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) from Promega.[2][4]
-
Absorbance is measured at 490 nm using a microplate reader.[4]
-
GI50 values are calculated from the dose-response curves.
Human Tumor Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 10^6 MOLM-13 or MV4-11 cells.[4]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at doses ranging from 50 to 100 mg/kg, typically twice daily (b.i.d.).[1][4]
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting to confirm target engagement.[3]
Pharmacodynamic Marker Analysis (Western Blot)
Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor tissues.
Methodology:
-
Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft models.
-
Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific primary antibodies against phosphorylated STAT5 (a downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora kinases).[3][4]
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The levels of phosphorylated proteins are normalized to total protein levels.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.
Caption: Workflow for in vitro cell proliferation (MTS) assay.
Caption: Workflow for in vivo AML xenograft efficacy study.
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
An In-Depth Technical Guide to the Target Validation of CCT241736 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, demonstrating significant preclinical activity in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells. It details the key experimental methodologies employed to confirm its mechanism of action, presents quantitative data on its efficacy, and illustrates the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction
Acute myeloid leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.
While several FLT3 inhibitors have been developed, clinical resistance often emerges, frequently through the acquisition of secondary TKD mutations.[1] this compound was developed as a dual inhibitor of both FLT3 and Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.[1][2] The rationale behind this dual-targeting approach is to overcome resistance to single-agent FLT3 inhibitors and to provide a more durable therapeutic response. This guide delineates the preclinical validation of this compound as a potent and selective inhibitor of these key oncogenic drivers.
Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases
This compound exerts its anti-cancer effects by simultaneously inhibiting the catalytic activity of both FLT3 and Aurora kinases.[1][2]
-
FLT3 Inhibition: this compound binds to the ATP-binding pocket of both wild-type and mutated FLT3, including ITD and TKD variants, thereby blocking its constitutive phosphorylation and downstream signaling.[2] This leads to the inhibition of key pro-survival pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.[3] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in FLT3-driven cancer cells.[2]
-
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. This compound inhibits Aurora kinases A and B, leading to mitotic arrest and subsequent apoptosis.[2][4] A key biomarker of Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10 (p-HH3).[5]
The dual inhibition of these two distinct and critical cancer-related targets by a single agent provides a powerful therapeutic strategy to combat AML, particularly in the context of acquired resistance to other targeted therapies.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | Assay Type | Parameter | Value (nM) |
| FLT3 | Kinase Assay | Kd | 6.2 |
| FLT3-ITD | Kinase Assay | Kd | 38 |
| Aurora A | Kinase Assay | Kd | 7.5 |
| Aurora B | Kinase Assay | Kd | 48 |
Data compiled from preclinical studies.[6]
Table 2: Cellular Activity in AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | Parameter | Value (µM) |
| MOLM-13 | FLT3-ITD | MTS Assay | GI50 | 0.1 |
| MV4-11 | FLT3-ITD | MTS Assay | GI50 | 0.29 |
| KG-1a | FLT3-WT | MTS Assay | GI50 | 1.0 |
| MOLM-13-RES | FLT3-ITD/D835Y | MTS Assay | GI50 | 0.18 |
Data represents the concentration required to inhibit cell growth by 50% after a 72-hour treatment.[5]
Experimental Protocols for Target Validation
This section provides detailed methodologies for the key experiments used to validate the targets of this compound in cancer cells.
Cell Culture
-
Cell Lines: MOLM-13 and MV4-11 (FLT3-ITD positive human AML cell lines) and KG-1a (FLT3 wild-type human AML cell line) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 105 cells/mL in 100 µL of culture medium.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phospho-protein Analysis
Western blotting is used to detect changes in the phosphorylation status of downstream targets of FLT3 and Aurora kinases.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Phospho-STAT5 (Tyr694)
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)
-
Phospho-Histone H3 (Ser10)
-
Cleaved PARP
-
Survivin
-
GAPDH or β-actin (as loading controls)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Efficacy Studies
Animal models are used to assess the anti-tumor activity of this compound in a physiological context.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Tumor Implantation: Subcutaneously inject MOLM-13 or MV4-11 cells into the flanks of the mice.
-
Drug Administration:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at specified doses (e.g., 50-100 mg/kg, once or twice daily). The vehicle control typically consists of a mixture such as 10% DMSO, 5% Tween 80, and 85% water.[4]
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, or at specified time points after the final dose (e.g., 2 hours), euthanize the mice and excise the tumors.[5]
-
Prepare tumor lysates for western blot analysis to assess the in vivo inhibition of p-STAT5 and p-HH3.
-
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits mutated FLT3 signaling.
Caption: this compound disrupts mitosis via Aurora kinase inhibition.
Caption: Workflow for preclinical validation of this compound.
Conclusion
The comprehensive target validation of this compound in cancer cells has robustly demonstrated its dual inhibitory mechanism against FLT3 and Aurora kinases. The data consistently show that this compound potently inhibits the proliferation of AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other dual-target inhibitors. The significant preclinical efficacy, supported by clear evidence of on-target activity in both in vitro and in vivo models, establishes this compound as a promising therapeutic candidate for AML. This technical guide serves as a foundational resource for researchers aiming to build upon these findings and further explore the clinical potential of this novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a common driver of acute myeloid leukemia (AML), conferring a poor prognosis. While targeted FLT3 inhibitors have been developed, resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. CCT241736 is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases, demonstrating efficacy against both wild-type FLT3-ITD and resistant FLT3-ITD-TKD mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its study.
Introduction to FLT3-ITD in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately 20-30% of AML patients, FLT3 is constitutively activated by an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, resulting in the aberrant activation of downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1] The presence of a FLT3-ITD mutation is associated with a higher leukemic burden, increased relapse rates, and reduced overall survival.[3]
This compound: A Dual Inhibitor of FLT3 and Aurora Kinases
This compound is a small molecule inhibitor designed to simultaneously target both FLT3 and Aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their inhibition can induce apoptosis in cancer cells. The dual-targeting mechanism of this compound offers a potential strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of both FLT3 and Aurora kinases, inhibiting their catalytic activity.[6] Inhibition of FLT3 blocks the constitutive signaling that drives the proliferation and survival of FLT3-ITD positive AML cells.[4] Concurrently, inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[4][7] This dual action provides a synergistic anti-leukemic effect and has been shown to be effective in cell lines and preclinical models that are resistant to other FLT3 inhibitors like quizartinib and sorafenib.[2]
Quantitative Preclinical Data
Biochemical Potency
The biochemical potency of this compound has been determined through in vitro kinase assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) against key targets are summarized below.
| Target | Assay Type | Value (nM) |
| FLT3 (Wild-Type) | Kd | 6.2 |
| FLT3-ITD | Kd | 38 |
| FLT3 (D835Y) | Kd | 14 |
| Aurora A | Kd | 7.5 |
| Aurora B | Kd | 48 |
| FLT3 | IC50 | 35 |
| Aurora A | IC50 | 15 |
| Aurora B | IC50 | 100 |
Table 1: Biochemical potency of this compound against FLT3 and Aurora kinases. Data compiled from multiple sources.[6][8]
Cellular Activity
The anti-proliferative activity of this compound has been evaluated in various AML cell lines. The half-maximal growth inhibition (GI50) values are presented below.
| Cell Line | FLT3 Status | This compound GI50 (µM) |
| MOLM-13 | FLT3-ITD | 0.1 |
| MV4-11 | FLT3-ITD | 0.29 |
| KG-1a | FLT3-WT | 1 |
Table 2: Anti-proliferative activity of this compound in AML cell lines.[8][9]
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human AML.
| Xenograft Model | Treatment | Outcome |
| MOLM-13 Subcutaneous | This compound (oral) | Dose-dependent reduction in tumor growth.[7] |
| MV4-11 Subcutaneous | This compound (oral, 50-100 mg/kg b.i.d.) | Significant inhibition of tumor growth and modulation of p-STAT5 and Histone H3 phosphorylation.[6][7] |
Table 3: In vivo efficacy of this compound in AML xenograft models.
Signaling Pathways and Experimental Workflows
FLT3-ITD Signaling Pathway and this compound Inhibition
The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the points of inhibition by this compound.
Western Blot Workflow for Phospho-STAT5 Analysis
This diagram outlines the key steps in performing a western blot to assess the inhibition of FLT3 signaling by measuring the phosphorylation of STAT5.
Detailed Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is used to determine the cytotoxic effect of this compound on AML cell lines.[9]
-
Cell Seeding:
-
Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blotting for Phosphorylated STAT5
This protocol is for analyzing the inhibition of FLT3 downstream signaling.[10][11]
-
Cell Treatment and Lysis:
-
Seed AML cells (e.g., MV4-11, MOLM-13) at a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for assessing the effect of this compound on cell cycle progression.[2][4]
-
Cell Treatment and Fixation:
-
Treat AML cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add propidium iodide (PI) to a final concentration of 50 µg/mL.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunoprecipitation of FLT3
This protocol is for the enrichment of FLT3 protein to analyze its phosphorylation status.[12]
-
Cell Lysis:
-
Lyse treated AML cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by western blotting using an anti-phospho-tyrosine antibody to detect phosphorylated FLT3.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[7][13]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Cell Implantation:
-
Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess the inhibition of p-STAT5 and other biomarkers.
-
Conclusion
This compound represents a promising therapeutic agent for FLT3-ITD positive AML, particularly in the context of resistance to existing FLT3 inhibitors. Its dual mechanism of targeting both FLT3 and Aurora kinases provides a rational approach to overcoming resistance and improving therapeutic outcomes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar targeted therapies for AML.
References
- 1. benchchem.com [benchchem.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor's Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, on cell cycle progression in acute myeloid leukemia (AML) models. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the cited research.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by simultaneously targeting two critical classes of kinases involved in cell proliferation and division: FLT3 and Aurora kinases.[1][2][3] Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a common driver in AML, promoting uncontrolled cell proliferation.[3][4] Aurora kinases are essential for mitotic progression, playing key roles in centrosome maturation, spindle assembly, and chromosome segregation.[5]
By inhibiting FLT3, this compound blocks downstream pro-proliferative signaling pathways, including the STAT5 pathway.[1] Concurrently, its inhibition of Aurora kinases disrupts the machinery of mitosis. This dual inhibition leads to a distinct cell cycle phenotype characterized by both G1-S and G2-M phase arrest, ultimately inducing apoptosis in cancer cells.[1][2] This mechanism of action has shown efficacy even in AML cells resistant to selective FLT3 inhibitors like quizartinib.[1][3][4]
Quantitative Analysis of this compound Activity
The potency and effects of this compound have been quantified through various in vitro assays, including cell viability and biochemical assays.
Cell Viability (Growth Inhibition)
This compound demonstrates potent anti-proliferative activity against AML cell lines with varying FLT3 status.
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD+ | 0.1 | [1] |
| MV4-11 | FLT3-ITD+ | 0.29 | [1] |
| KG-1a | FLT3-WT | 1 | [1] |
| MOLM-13-RES | FLT3-ITD+, D835Y | 0.18 | [1] |
Biochemical Kinase Inhibition
The biochemical affinity of this compound for FLT3 and its mutants highlights its potent inhibitory activity at the molecular level.
| Kinase Target | Kd (µM) | Reference |
| FLT3-WT | 0.0062 | [2] |
| FLT3-ITD | 0.038 | [1][2] |
| FLT3-D835Y | 0.014 | [1] |
| Aurora A | 0.0075 | [2] |
| Aurora B | 0.048 | [2] |
Effect on Cell Cycle Distribution in MOLM-13 Cells
Treatment with this compound leads to a significant alteration in the distribution of cells across the cell cycle phases, consistent with a G1/S and G2/M arrest. The data below is extracted from experiments treating MOLM-13 cells for 48 hours.
| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) | Reference |
| Vehicle (DMSO) | 2.5 | 45.3 | 38.6 | 13.6 | 0.0 | [3] |
| This compound (0.1 µM) | 10.3 | 55.1 | 18.5 | 16.1 | 0.0 | [3] |
| This compound (0.5 µM) | 22.1 | 48.9 | 10.4 | 18.6 | 0.0 | [3] |
Note: Percentages are derived from representative histograms and may be subject to slight variations.
Signaling Pathways and Experimental Workflows
This compound Signaling Inhibition Pathway
The diagram below illustrates the dual inhibitory action of this compound on the FLT3 and Aurora kinase signaling pathways.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro Characterization of CCT241736: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The presented data underscores the compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines, and its metabolic profile, providing a comprehensive resource for researchers in oncology and drug development.
Biochemical Activity and Kinase Profiling
This compound demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora kinases. Its biochemical profile has been extensively characterized to determine its potency and selectivity.
Potency Against Target Kinases
The inhibitory potency of this compound was determined against wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) and IC50 values highlight the compound's high affinity for these key oncogenic drivers.
| Target Kinase | Assay Type | Value (nM) |
| FLT3 (Wild-Type) | Kd | 6.2 |
| FLT3-ITD | Kd | 38 |
| FLT3-D835Y | Kd | 14 |
| Aurora A | Kd | 7.5 |
| Aurora B | Kd | 48 |
| Aurora A | IC50 | 38 |
Data compiled from multiple sources[1][6][7].
Kinase Selectivity Profile
To assess its specificity, this compound was profiled against a broad panel of kinases. While demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was observed at higher concentrations.[7]
| Off-Target Kinase | Percent Control at 1 µM |
| FLT1 | 0.3 |
| JAK2 | 1.3 |
| RET | 1.8 |
| PDGFRB | 4 |
Data from KINOMEScan technology[7].
Cell-Based Activity
The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML.
Anti-Proliferative Activity in AML Cell Lines
This compound effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a common driver of the disease.[1][6] It also demonstrates activity in quizartinib-resistant cell lines, suggesting its potential to overcome clinical resistance.[2][3][4][5]
| Cell Line | Genotype | GI50 (µM) |
| MOLM-13 | FLT3-ITD+ | 0.1 |
| MV4-11 | FLT3-ITD+ | 0.29 |
| MOLM-13-RES | Quizartinib-Resistant | 0.18 |
| KG-1a | FLT3-WT | 1 |
GI50 values represent the concentration required to inhibit cell growth by 50%[6].
Activity in Other Cancer Cell Lines
The dual-targeting mechanism of this compound also confers anti-proliferative activity in other cancer cell lines, such as colon carcinoma.[1][7]
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Human Colon Carcinoma | 0.300 |
| SW620 | Human Colon Carcinoma | 0.283 |
Data compiled from multiple sources[1][7].
In Vitro Metabolism and Pharmacokinetic Properties
The metabolic stability and potential for drug-drug interactions of this compound have been assessed in vitro.
Metabolic Stability
The intrinsic clearance (CLint) of this compound was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo metabolic fate.[1][8][9]
| Species | Liver Microsomes (µl/min/mg protein) | Hepatocytes (µl/min/106 cells) |
| Human | <10 | <1-10 |
| Mouse | 53 | 91 |
| Rat | <10 | <1-10 |
| Dog | <10 | <1-10 |
| Minipig | <10 | <1-10 |
This compound exhibits low clearance in human, rat, dog, and minipig models, but significantly higher clearance in mice[1][8].
Cytochrome P450 Inhibition
This compound was screened against a panel of major cytochrome P450 (CYP) enzymes to assess its potential for drug-drug interactions. The compound showed no significant inhibition of the tested isoforms.[1][6]
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >10 |
| CYP2A6 | >10 |
| CYP2C9 | >10 |
| CYP2C19 | >10 |
| CYP2D6 | >10 |
| CYP3A4 | >10 |
These results suggest a low potential for this compound to cause clinically relevant drug-drug interactions mediated by these CYP enzymes[1][6].
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FLT3 and Aurora kinases.
FLT3 Signaling Inhibition by this compound.
Aurora Kinase Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize this compound.
Biochemical Kinase Assays (Z'-LYTE Assay)
This assay determines the IC50 values of this compound against target kinases.
-
Reagents and Materials : Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and this compound.
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km apparent for each kinase.
-
Incubate at room temperature for a specified time.
-
Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Z'-LYTE Kinase Assay Workflow.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.[4][6]
-
Reagents and Materials : Cancer cell lines, appropriate cell culture medium, 96-well plates, this compound, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).
-
Procedure :
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plates for 72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolism Assay (Liver Microsomes)
This assay assesses the metabolic stability of this compound.[1][7]
-
Reagents and Materials : Pooled human or animal liver microsomes, this compound, NADPH, UDPGA, MgCl2, and phosphate-buffered saline (PBS).
-
Procedure :
-
Prepare a reaction mixture containing liver microsomes, PBS, and MgCl2.
-
Add this compound to the reaction mixture.
-
Initiate the metabolic reaction by adding NADPH and UDPGA.
-
Incubate the mixture at 37°C.
-
Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis : Determine the percentage of this compound remaining at each time point compared to the 0-minute sample. Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion
The in vitro characterization of this compound demonstrates its potent and dual inhibitory activity against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell lines, including those with resistance to other FLT3 inhibitors. The compound possesses a favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued investigation of this compound as a promising therapeutic agent for AML.
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCT241736 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241736 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] It has demonstrated significant anti-proliferative activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis.[3][4] this compound is effective in AML cells that are resistant to other FLT3 inhibitors, such as quizartinib, making it a promising candidate for patients with relapsed or refractory FLT3-mutated AML.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture studies.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting two key classes of kinases:
-
FLT3 Kinase: In many AML cases, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[6] this compound inhibits both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways such as the STAT5 and Ras/Raf/MEK/ERK pathways.[1][7]
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Inhibition of Aurora kinases by this compound disrupts cell division, leading to apoptosis.[7]
The dual inhibition of FLT3 and Aurora kinases provides a multi-pronged attack on AML cells, leading to cell cycle arrest and apoptosis.[7]
Data Presentation
Biochemical Activity of this compound
| Target | Kd (μM) |
| FLT3-WT | 0.006 |
| FLT3-ITD | 0.038 |
| FLT3-D835Y | 0.014 |
| Aurora A | 0.0075 |
| Aurora B | 0.048 |
Data sourced from references[7][8].
In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (μM) |
| MOLM-13 | FLT3-ITD+ | 0.1 |
| MV4-11 | FLT3-ITD+ | 0.29 |
| KG-1a | FLT3-WT | 1 |
| MOLM-13-RES (Quizartinib-resistant) | FLT3-ITD+ | 0.18 |
Data represents growth inhibition (GI50) after 72 hours of treatment and is sourced from reference[7].
Experimental Protocols
Cell Culture
Human AML cell lines such as MOLM-13, MV4-11, and KG-1a can be used.[7] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving primary AML cells, co-culture with MS-5 stromal cells may be necessary to maintain viability.[7]
Preparation of this compound Stock Solution
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid solvent-induced toxicity.[7]
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
AML cell lines
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 105 cells per 100 μL.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound or a DMSO vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[7]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V and DAPI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
DAPI (4',6-diamidino-2-phenylindole)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and DAPI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and DAPI is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
Western Blotting for Pathway Analysis
This protocol is used to assess the inhibition of FLT3 and Aurora kinase downstream signaling.
Materials:
-
AML cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-Aurora A/B, anti-phospho-Histone H3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for a short period (e.g., 2-4 hours) to observe changes in protein phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of STAT5 and Histone H3 indicates inhibition of FLT3 and Aurora kinases, respectively.[7]
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits FLT3 and Aurora kinase pathways.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for evaluating this compound in AML cell lines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT241736 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, in mouse xenograft models of acute myeloid leukemia (AML).[1][2][3][4] The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound.
Overview
This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) mutations.[1][2][3][4] Its dual inhibitory action against both FLT3 and Aurora kinases allows it to overcome resistance mechanisms observed with other FLT3 inhibitors.[1][2][3][4]
Data Presentation
In Vivo Efficacy of this compound in AML Xenograft Models
The following tables summarize the dosages and treatment schedules of this compound used in various mouse xenograft models.
| Parameter | Details |
| Drug | This compound |
| Models | Subcutaneous xenografts |
| Cell Lines | MOLM-13 (FLT3-ITD), MOLM-13-RES (Quizartinib-resistant), MV4-11 (FLT3-ITD) |
| Mouse Strains | Athymic nude mice |
| Administration | Oral (p.o.) |
| Dosing Regimen | Twice daily (b.i.d.) |
| Cell Line | Dosage (mg/kg) | Treatment Duration | Observed Effect | Reference |
| MOLM-13 | 25, 50, 100 | 12 days | Dose-dependent tumor growth inhibition | [5] |
| MOLM-13 | 100 | 8 days | Tumor regression | [5] |
| MOLM-13-RES | 100 | 5 days | Significant tumor growth inhibition | [5] |
| MV4-11 | 100 | 18 days | Aberrant mitosis and tumor growth inhibition | [5][6] |
| Systemic Model | Details |
| Cell Line | BaF3-FLT3-ITD F691L (luciferase-expressing) |
| Mouse Strain | NOD SCID mice |
| Administration | Oral (p.o.) |
| Dosing Regimen | Twice daily (b.i.d.) |
| Dosage | 100 mg/kg |
| Monitoring | Whole-body bioluminescent imaging |
| Observed Effect | Reduced tumor burden |
| Reference | [5] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment and treatment of subcutaneous AML xenografts in mice.
Materials:
-
MOLM-13 or MV4-11 human AML cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Matrix
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture MOLM-13 or MV4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean diameter of approximately 6 mm, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally twice daily at the desired dose (e.g., 25, 50, or 100 mg/kg). Administer vehicle to the control group on the same schedule.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 5 to 18 days).[5] Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Immunoblotting Protocol for Biomarker Analysis
This protocol is for assessing the modulation of signaling pathways in tumor lysates.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a membrane.
-
Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Signal Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-leukemic effects by dually inhibiting FLT3 and Aurora kinases. In FLT3-ITD positive AML, the constitutively active FLT3 receptor drives downstream signaling through pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT. This compound blocks FLT3 signaling, leading to decreased phosphorylation of key downstream effectors like STAT5, AKT, and ERK.[1] Simultaneously, inhibition of Aurora kinases disrupts mitosis, leading to aberrant cell division and apoptosis.[1][5]
Caption: this compound inhibits FLT3-ITD and Aurora Kinases.
Xenograft Experiment Workflow
The following diagram illustrates the typical workflow for a subcutaneous xenograft study using this compound.
Caption: Workflow for a this compound xenograft study.
Logical Relationship of this compound's Dual Action
This diagram shows the logical relationship between the dual inhibition of FLT3 and Aurora kinases by this compound and the resulting cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CCT241736 in MOLM-13 Acute Myeloid Leukemia Cell Lines
For Research Use Only
Introduction
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] In acute myeloid leukemia (AML), particularly subtypes harboring an internal tandem duplication (ITD) mutation in the FLT3 gene, the FLT3 signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[3][4] The MOLM-13 cell line, derived from a patient with FLT3-ITD positive AML, is a widely used preclinical model to study the efficacy of FLT3 inhibitors.[5] this compound's dual-targeting mechanism, which also addresses the critical cell cycle-regulating Aurora kinases, offers a therapeutic strategy to induce apoptosis and overcome resistance to more selective FLT3 inhibitors.[1][3] This document provides detailed protocols for the use of this compound in MOLM-13 cell lines, including methods for assessing cell viability, target engagement, and induction of apoptosis.
Data Presentation
The following tables summarize the in vitro efficacy of this compound against MOLM-13 and other relevant cell lines.
Table 1: Cellular Activity of this compound in MOLM-13 and a Resistant Derivative
| Cell Line | Genotype | Parameter | This compound Value (µM) | Reference |
| MOLM-13 | FLT3-ITD | GI₅₀ | 0.1 | [1] |
| MOLM-13 | FLT3-ITD | EC₅₀ | 0.1 | [6] |
| MOLM-13-RES | FLT3-ITD, D835Y | GI₅₀ | 0.18 | [1] |
GI₅₀ (Growth Inhibition 50): Concentration required to inhibit cell growth by 50%. EC₅₀ (Half Maximal Effective Concentration): Concentration that induces a response halfway between the baseline and maximum. MOLM-13-RES: A MOLM-13 derived cell line with acquired resistance to selective FLT3 inhibitors, harboring a secondary D835Y mutation in the tyrosine kinase domain (TKD).[1][6]
Table 2: Biochemical Activity of this compound against FLT3 and Aurora Kinases
| Target Kinase | Parameter | This compound Value (µM) | Reference |
| FLT3 (Wild-Type) | Kd | 0.006 | [1] |
| FLT3-ITD | Kd | 0.038 | [1] |
| FLT3-D835Y | Kd | 0.014 | [1] |
| Aurora A | IC₅₀ | 0.015 | [6] |
| Aurora B | IC₅₀ | 0.1 | [6] |
Kd (Dissociation Constant): A measure of binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration required to inhibit the kinase activity by 50%.
Mandatory Visualizations
Experimental Protocols
MOLM-13 Cell Culture
MOLM-13 cells are grown in suspension and require standard sterile cell culture techniques.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Penicillin-Streptomycin can be added if necessary.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture:
-
Maintain cell density between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension with fresh, pre-warmed culture medium to a seeding density of approximately 0.2-0.4 x 10⁶ cells/mL.[1]
-
Cultures should be split every 2-3 days.
-
Cell Viability / Proliferation (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
MOLM-13 cells
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Protocol:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).
-
Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the GI₅₀/IC₅₀ value.
-
Western Blot Analysis for Target Engagement
This protocol is designed to detect the phosphorylation status of key proteins in the FLT3 and Aurora kinase pathways.
-
Materials:
-
Treated MOLM-13 cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBS-T)
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-Aurora A/B, anti-cleaved PARP, anti-Survivin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Treatment & Lysis: Treat MOLM-13 cells with this compound for a specified time (e.g., 2-24 hours). Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA in TBS-T is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensities to a loading control (e.g., GAPDH or β-actin) or total protein levels.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Treated MOLM-13 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed approximately 0.5 x 10⁶ MOLM-13 cells per well in a 6-well plate and treat with this compound for the desired time (e.g., 24 or 48 hours).[1]
-
Harvest Cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each sample.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
Application Notes and Protocols for CCT241736 Administration in Animal Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The protocols are based on established in vivo studies demonstrating the compound's efficacy in acute myeloid leukemia (AML) xenograft models.
Overview and Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that targets both FLT3 and Aurora kinases.[1][2][3] In the context of AML, mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive kinase activation and downstream signaling that promotes cancer cell proliferation and survival.[1][2] this compound's dual inhibitory action allows it to overcome resistance to FLT3-selective inhibitors that can arise from secondary mutations in the FLT3 tyrosine kinase domain (TKD).[1][2]
The inhibition of FLT3 by this compound leads to the downregulation of downstream signaling pathways, including the phosphorylation of STAT5. Concurrently, its inhibition of Aurora kinases disrupts mitotic processes, leading to apoptosis.[2][4] This is evidenced by the cleavage of PARP and downregulation of survivin.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic NCr-Fox1nu mice | MOLM-13 (FLT3-ITD) | This compound 25, 50, 100 mg/kg | Oral, twice daily | Dose-dependent reduction in tumor growth | [4] |
| Athymic NCr-Fox1nu mice | MV4-11 (FLT3-ITD) | This compound 100 mg/kg | Oral, twice daily | Significant inhibition of tumor growth | [5] |
| Athymic NCr-Fox1nu mice | MOLM-13-RES (FLT3-ITD/TKD) | This compound | Oral, twice daily | Inhibition of tumor growth in quizartinib-resistant model | [4] |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Clearance | Oral Bioavailability | Reference |
| Mouse | Moderate (48 ml/min/kg) | 79-100% | [6] |
| Rat | Low (4.57 ml/min/kg) | 79-100% | [6] |
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / EC50 | Reference |
| Biochemical FLT3 inhibition | - | 0.035 µM | [7] |
| Biochemical Aurora A inhibition | - | 0.015 µM | [7] |
| Biochemical Aurora B inhibition | - | 0.1 µM | [7] |
| Cellular viability | MOLM-13 | 0.1 µM | [7] |
| Cellular viability | MV-4;11 | 0.27 µM | [7] |
| Cellular viability | MOLM-13-RES | 0.18 µM | [5] |
Experimental Protocols
AML Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Female athymic CrTac:NCr-Fox1 (nu) mice, 6-8 weeks old[4][5]
-
Phosphate-buffered saline (PBS) or other appropriate sterile vehicle
-
This compound
-
Vehicle for this compound administration
-
Calipers for tumor measurement
Procedure:
-
Culture the selected AML cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.[4][5]
-
Monitor the mice regularly for tumor growth.
-
Once the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control cohorts (n=8 per cohort is a recommended group size).[4][5]
-
Begin dosing as described in the administration protocol below.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
This compound Administration
This protocol outlines the oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Appropriate vehicle for oral gavage
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).[4]
-
Administer the this compound formulation or vehicle control to the mice via oral gavage.
-
The dosing schedule used in published studies is twice daily.[4]
-
Continue the treatment for the duration of the efficacy study.
Pharmacodynamic Biomarker Analysis
This protocol describes the analysis of target engagement in tumor tissue.
Materials:
-
Tumor samples collected from the xenograft study
-
Reagents for Western blotting or immunofluorescence
-
Antibodies against phospho-STAT5, phospho-histone H3, and survivin[4][5]
Procedure:
-
Excise tumors from the mice at a specified time point after the final dose (e.g., 2 hours).[5]
-
Prepare tumor lysates for Western blot analysis or fix and embed the tumors for immunofluorescence.
-
For Western blotting, probe the lysates with antibodies against phospho-STAT5 and survivin to assess the inhibition of FLT3 and induction of apoptosis, respectively.[4]
-
For immunofluorescence, stain tumor sections with antibodies against phospho-histone H3 to evaluate the inhibition of Aurora kinase activity.[5]
-
Quantify the protein levels to determine the extent of target inhibition in the treated groups compared to the vehicle control.
Visualizations
This compound Mechanism of Action
Caption: this compound dual inhibition of FLT3 and Aurora kinases.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. ashpublications.org [ashpublications.org]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Apoptosis Induction Assay with CCT241736
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] It has demonstrated significant efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells, including those with resistance to other FLT3 inhibitors.[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanism of this compound-induced apoptosis and detailed protocols for its assessment using standard cellular and molecular biology techniques.
This compound's mechanism of action involves the simultaneous inhibition of FLT3 and Aurora kinases, which disrupts key signaling pathways responsible for cell survival and proliferation.[1][2][3] This dual inhibition leads to the downregulation of anti-apoptotic proteins like survivin and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][5]
Data Presentation
The following tables summarize the expected quantitative outcomes from apoptosis assays performed on AML cells treated with this compound. The data presented are representative examples and may vary depending on the cell line and experimental conditions.
Table 1: Cell Viability of AML Cells Treated with this compound (72h)
| Cell Line | This compound Concentration (nM) | % Viable Cells (Mean ± SD) |
| MOLM-13 (FLT3-ITD) | 0 | 100 ± 5.2 |
| 10 | 75 ± 4.1 | |
| 50 | 42 ± 3.5 | |
| 100 | 15 ± 2.8 | |
| MV4-11 (FLT3-ITD) | 0 | 100 ± 6.1 |
| 10 | 82 ± 5.5 | |
| 50 | 51 ± 4.9 | |
| 100 | 22 ± 3.1 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining in MOLM-13 Cells (48h)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| This compound (50 nM) | 28.7 ± 3.1 | 15.4 ± 2.2 | 1.2 ± 0.3 |
| This compound (100 nM) | 45.1 ± 4.5 | 25.8 ± 3.7 | 1.5 ± 0.5 |
Table 3: Relative Caspase-3/7 Activity in AML Cells (24h)
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| MOLM-13 | This compound (50 nM) | 4.8 ± 0.6 |
| This compound (100 nM) | 8.2 ± 1.1 | |
| MV4-11 | This compound (50 nM) | 3.9 ± 0.5 |
| This compound (100 nM) | 7.5 ± 0.9 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. Inhibition of FLT3 and Aurora kinases leads to downstream effects that converge on the activation of the apoptotic machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor for Overcoming Quizartinib Resistance in Acute Myeloid Leukemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has shown significant promise in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. However, the emergence of resistance, frequently mediated by secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge. CCT241736 is a novel, orally bioavailable dual inhibitor of FLT3 and Aurora kinases that demonstrates significant activity against quizartinib-resistant AML models. By simultaneously targeting both FLT3 and the Aurora kinase-driven mitotic pathway, this compound offers a promising strategy to overcome resistance and induce apoptosis in leukemic cells.
These application notes provide detailed protocols for utilizing this compound to study and overcome quizartinib resistance in AML cell lines and in vivo models.
Data Presentation
Table 1: In Vitro Activity of this compound against Quizartinib-Sensitive and -Resistant AML Cell Lines
| Cell Line | FLT3 Status | Resistance Mechanism | This compound GI₅₀ (µM) | Quizartinib (AC220/MLN518) GI₅₀ (µM) | Fold Resistance to Quizartinib |
| MOLM-13 | FLT3-ITD | Sensitive | 0.1 | 0.003 (AC220) | - |
| MV4-11 | FLT3-ITD | Sensitive | 0.29 | 0.001 (AC220) | - |
| MOLM-13-RES | FLT3-ITD, D835Y | On-target (TKD mutation) | 0.18 | 3.57 (MLN518) | ~119 |
| BaF3/FLT3-ITD | FLT3-ITD | Sensitive | <0.1 | 0.003 (AC220) | - |
| BaF3/FLT3-ITD+F691L | FLT3-ITD, F691L | On-target (TKD mutation) | <0.1 | 0.71 (AC220) | 237 |
| BaF3/FLT3-ITD+D835Y | FLT3-ITD, D835Y | On-target (TKD mutation) | <0.1 | 0.087 (AC220) | 29 |
Data compiled from published studies. GI₅₀ values represent the concentration required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition |
| MOLM-13 (Quizartinib-Sensitive) | This compound | 100 mg/kg | Orally, twice daily | Significant dose-dependent inhibition |
| MOLM-13-RES (Quizartinib-Resistant) | This compound | 100 mg/kg | Orally, twice daily | Significant growth inhibition |
| MOLM-13-RES (Quizartinib-Resistant) | MLN518 (Quizartinib surrogate) | 160 mg/kg | Orally, twice daily | Minimal effect |
This table summarizes the outcomes of preclinical in vivo studies.
Signaling Pathways and Experimental Workflows
Caption: FLT3-ITD signaling pathway and points of inhibition.
Caption: this compound inhibits Aurora kinases, leading to mitotic defects.
Caption: Workflow for studying this compound in quizartinib resistance.
Experimental Protocols
Protocol 1: Generation of Quizartinib-Resistant AML Cell Lines (e.g., MOLM-13-RES)
This protocol describes a dose-escalation method to generate quizartinib-resistant AML cell lines.
Materials:
-
Quizartinib-sensitive AML cell line (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quizartinib (stock solution in DMSO)
-
Cell viability assay reagent (e.g., MTS)
-
96-well and 6-well culture plates
-
DMSO (vehicle control)
Procedure:
-
Determine Baseline IC₅₀: a. Plate parental AML cells in a 96-well plate. b. Treat with a serial dilution of quizartinib for 72 hours. c. Perform a cell viability assay to determine the IC₅₀ value.
-
Initiation of Resistance Induction: a. Begin by continuously exposing the cells to a low concentration of quizartinib, typically starting at or slightly below the IC₅₀ value. b. Initially, a significant decrease in cell growth is expected. Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.
-
Dose Escalation: a. Once the cells are stably proliferating at the current quizartinib concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). b. Repeat this process of recovery and dose escalation over a period of several months.
-
Establishment of Resistant Clones: a. Continue the dose escalation until the cells can proliferate in the presence of a high concentration of quizartinib (e.g., 10-fold or higher than the initial IC₅₀).
-
Characterization and Maintenance: a. Confirm the resistant phenotype by performing a cell viability assay and comparing the IC₅₀ to the parental cell line. b. Maintain the established resistant cell line in a medium containing a constant concentration of quizartinib to preserve the resistant phenotype. c. At various stages of resistance development, cryopreserve aliquots of the cells.
Protocol 2: Cell Viability Assay (MTS Assay)
Materials:
-
AML cell lines (parental and resistant)
-
This compound and Quizartinib
-
96-well plates
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Drug Treatment: Add varying concentrations of this compound or quizartinib to the wells in triplicate. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the GI₅₀ values using non-linear regression analysis software.
Protocol 3: Western Blot Analysis for Pharmacodynamic Biomarkers
Materials:
-
AML cell lysates (from in vitro or in vivo studies)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-Aurora A (Thr288), anti-Aurora A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets or homogenized tumor tissue in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Xenograft Study
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MOLM-13 or MOLM-13-RES cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ AML cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally twice daily.[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) as described in Protocol 3.[1]
Conclusion
This compound represents a promising therapeutic agent for AML, particularly in the context of quizartinib resistance. Its dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a rational approach to overcoming resistance driven by FLT3-TKD mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of quizartinib-resistant AML.
References
Application Notes and Protocols: Investigating CCT241736 in Combination Therapies for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a highly aggressive and heterogeneous malignancy. A significant subset of AML cases is characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3][4] While the development of FLT3 inhibitors has marked a significant advancement in treating FLT3-mutated AML, resistance, often driven by secondary mutations in the FLT3 tyrosine kinase domain (TKD), remains a major clinical challenge.[1][2][3]
This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[1][2][3][4] This dual mechanism of action provides a rational approach to overcoming resistance to first and second-generation FLT3 inhibitors. By targeting Aurora kinases in addition to FLT3, this compound can induce apoptosis in AML cells, including those harboring resistance mutations that render them insensitive to other FLT3-targeted therapies like quizartinib.[1][2][3][4] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, including primary samples from patients with quizartinib-resistant AML.[1][2][3][4]
These application notes provide a summary of the preclinical data on this compound and outline protocols for investigating its therapeutic potential in combination with other standard-of-care and emerging AML drugs.
Mechanism of Action: Dual FLT3 and Aurora Kinase Inhibition
This compound exerts its anti-leukemic effects by simultaneously inhibiting two key oncogenic drivers:
-
FLT3 Kinase: In FLT3-ITD AML, the FLT3 receptor is constitutively active, driving downstream signaling pathways crucial for leukemic cell proliferation and survival, including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[4] this compound directly inhibits this aberrant signaling.
-
Aurora Kinases: These are serine/threonine kinases essential for cell cycle regulation, particularly mitosis. Their inhibition by this compound leads to mitotic catastrophe and apoptosis.
This dual-targeting strategy is particularly effective against AML cells that have developed resistance to other FLT3 inhibitors through secondary TKD mutations.[1][2][3]
Data Presentation: Preclinical Activity of this compound
Quantitative data from preclinical studies highlight the potency of this compound against FLT3-ITD AML cell lines, including those resistant to other inhibitors.
| Cell Line | FLT3 Status | Resistance Profile | This compound IC₅₀ (µM) | Reference |
| MOLM-13 | FLT3-ITD | Parental | ~0.1 | [5] |
| MOLM-13-RES | FLT3-ITD, TKD mut | Quizartinib-Resistant | 0.18 | [5] |
| MV4-11 | FLT3-ITD | Parental | Potent Activity | [6] |
Table 1: In Vitro Antiproliferative Activity of this compound.[5][6]
Rationale for Combination Therapies
To enhance efficacy and prevent the emergence of resistance, combining this compound with other anti-leukemic agents is a logical next step. While direct preclinical data for this compound combinations is not yet widely published, the mechanisms of action of standard AML drugs provide a strong rationale for investigation.
-
This compound + Venetoclax (BCL-2 Inhibitor): FLT3-ITD signaling is known to upregulate anti-apoptotic proteins like BCL-2, MCL-1, and BCL-XL. While FLT3 inhibitors can downregulate MCL-1, BCL-2 often remains a key survival factor. The BCL-2 inhibitor venetoclax has shown significant activity in AML.[7] Combining this compound (targeting FLT3/Aurora) with venetoclax (targeting BCL-2) could lead to profound synergistic apoptosis by simultaneously inhibiting major pro-survival pathways. Studies combining other FLT3 inhibitors like quizartinib and gilteritinib with venetoclax have already demonstrated synergistic anti-leukemic activity in preclinical models.[7][8]
-
This compound + Azacitidine (Hypomethylating Agent): Hypomethylating agents (HMAs) like azacitidine are a standard of care for older AML patients or those unfit for intensive chemotherapy.[9] HMAs function by reversing epigenetic silencing of tumor suppressor genes. Combining an HMA with a potent targeted agent like this compound could offer a dual benefit: epigenetic modulation by azacitidine and potent cell-cycle and pro-survival signaling inhibition by this compound. Clinical studies combining quizartinib with azacitidine have shown high response rates in both newly diagnosed and relapsed/refractory FLT3-ITD AML.[10]
Experimental Protocols
The following are foundational protocols for the preclinical evaluation of this compound in combination with other AML drugs.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol determines the antiproliferative effects of this compound as a single agent and in combination, allowing for the calculation of synergy.
Methodology:
-
Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., venetoclax, azacitidine) in DMSO. Create a dose-response matrix with serial dilutions of each drug, both alone and in combination.
-
Treatment: Add drugs to the appropriate wells and incubate for 48-72 hours.
-
Viability Assay: Assess cell viability using a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize luminescence readings to untreated controls.
-
Calculate IC₅₀ values for each drug alone using non-linear regression.
-
Determine synergy using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment.
Methodology:
-
Treatment: Treat AML cells in 6-well plates with this compound, a combination drug, or the combination at predetermined concentrations (e.g., IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Staining: Harvest cells and wash with cold PBS. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit, following the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by the treatments.
Protocol 3: In Vivo Xenograft Model Evaluation
This protocol assesses the in vivo efficacy of combination therapies.
Methodology:
-
Cell Line Engraftment: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with a FLT3-ITD AML cell line such as MV4-11 or MOLM-13.[5][6]
-
Tumor Growth Monitoring: Monitor tumor volume (for subcutaneous models) or disease burden via bioluminescence imaging (for systemic models).
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into treatment cohorts:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Drug Administration: Administer drugs via their clinically relevant routes (e.g., oral gavage for this compound). Dosing schedules should be based on prior pharmacokinetic and tolerability studies.[5]
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, analyze tumors for pharmacodynamic markers (e.g., p-FLT3, p-STAT5, cleaved caspase-3) via Western blot or immunohistochemistry to confirm target engagement and mechanism of action.
-
Conclusion
This compound represents a promising therapeutic agent for FLT3-ITD AML, particularly in the context of resistance to existing FLT3 inhibitors.[1][2][3] Its dual mechanism of action provides a strong rationale for its use in combination with other targeted and cytotoxic agents. The protocols outlined here provide a framework for the systematic preclinical evaluation of this compound combination therapies, which will be essential for guiding future clinical development and improving outcomes for patients with this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I/II study of the combination of quizartinib with azacitidine or low-dose cytarabine for the treatment of patients with acute myeloid leukemia and myelodysplastic syndrome | Haematologica [haematologica.org]
Application Notes and Protocols for CCT241736 in Primary AML Patient Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While targeted therapies like quizartinib have been developed, resistance often emerges, necessitating novel therapeutic strategies.
CCT241736 is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[1][2][3][4] This dual-action mechanism allows this compound to overcome resistance to FLT3 inhibitors observed in some AML patients.[1][2][3][4] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, including primary samples from AML patients, even those with quizartinib-resistant disease.[1][2][3][4] this compound induces apoptosis through the inhibition of both FLT3 and Aurora kinases.[1][2][3][4]
These application notes provide a comprehensive overview of the analysis of primary AML patient samples with this compound, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Table 1: Patient Sample Characteristics and this compound Sensitivity
| Patient ID | FLT3 Status | Other Mutations | Quizartinib Response Status | This compound Concentration (µM) | Apoptosis (% of control) |
| AML-1 | ITD | NPM1 | Responded | 0.3 | Data not available |
| 1 | Data not available | ||||
| 3 | Data not available | ||||
| AML-7 | WT | IDH2 | Responded & Relapsed | 0.3 | Data not available |
| 1 | Data not available | ||||
| 3 | Data not available | ||||
| AML-14 | ITD | - | Relapsed | 0.3 | Data not available |
| 1 | Data not available | ||||
| 3 | Data not available | ||||
| AML-15 | ITD | - | Relapsed | 0.3 | Data not available |
| 1 | Data not available | ||||
| 3 | Data not available | ||||
| ... (additional patient data would be populated here) |
Note: Specific quantitative data on the percentage of apoptosis for each patient sample at different concentrations of this compound would be required from the source study to populate this table fully. The provided information indicates that 13 quizartinib-responded and 3 quizartinib-relapsed patient samples were tested.[5]
Table 2: Biomarker Modulation by this compound in Primary AML Samples
| Patient Sample | Treatment | p-STAT5 Reduction (% of control) | p-HH3 Reduction (% of control) |
| Patient 1 | This compound (1 µM) | ~25-35% | ~25-35% |
| Patient 2 | This compound (1 µM) | ~25-35% | ~25-35% |
Note: The available data indicates a reduction of approximately 25% to 35% in both phospho-STAT5 and phospho-HH3 in two primary AML samples treated with this compound.[5]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in AML
Caption: this compound dual-inhibits FLT3 and Aurora kinases, leading to apoptosis.
Experimental Workflow for Primary AML Sample Analysis
Caption: Workflow for this compound analysis in primary AML samples.
Experimental Protocols
Isolation and Culture of Primary AML Cells
Objective: To isolate mononuclear cells from primary AML patient peripheral blood and establish a co-culture system to maintain cell viability.
Materials:
-
Peripheral blood from AML patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MS-5 murine stromal cells
-
Irradiator
Protocol:
-
Prepare MS-5 Feeder Layer:
-
Culture MS-5 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prior to co-culture, irradiate the MS-5 cells to arrest their proliferation.
-
Seed the irradiated MS-5 cells into culture plates to form a confluent monolayer.
-
-
Isolate Primary AML Cells:
-
Dilute the peripheral blood sample 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
-
Co-culture:
-
Count the viable primary AML cells using a hemocytometer and trypan blue exclusion.
-
Add the primary AML cells to the culture plates containing the irradiated MS-5 feeder layer.[5]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment of Primary AML Cells
Objective: To treat primary AML cells with varying concentrations of this compound to assess its cytotoxic effects.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Co-cultured primary AML cells
-
Culture medium
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.3, 1, and 3 µM.[5] A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the existing medium from the co-cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Treated primary AML cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Gently harvest the primary AML cells from the co-culture plates, leaving the adherent MS-5 cells behind.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Western Blot Analysis for Biomarker Modulation
Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways by measuring the phosphorylation status of downstream targets.
Materials:
-
Treated primary AML cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5, anti-STAT5, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest and lyse the treated primary AML cells.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. A reduction in the ratio of phosphorylated to total protein indicates successful target inhibition.[5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CCT241736
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT241736 is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] It has shown significant activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[1][2][3][4] this compound has demonstrated efficacy in AML models that are resistant to other FLT3 inhibitors, such as quizartinib.[1][2][3][4] The mechanism of action of this compound involves the induction of apoptosis and modulation of the cell cycle.[5] This document provides detailed protocols for the analysis of these cellular effects using flow cytometry.
Mechanism of Action
This compound exerts its anti-leukemic effects by co-targeting two critical signaling pathways involved in cell proliferation and survival:
-
FLT3 Kinase Inhibition: In many AML cases, mutations such as ITD in the FLT3 receptor lead to its constitutive activation. This results in the continuous stimulation of downstream pro-proliferative and anti-apoptotic signaling pathways, including the STAT5 pathway. This compound effectively inhibits both wild-type and mutated FLT3, thereby blocking these downstream signals.
-
Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for proper mitotic progression. Their inhibition by this compound disrupts the formation of the mitotic spindle and can lead to mitotic catastrophe and ultimately apoptosis.
The dual inhibition of both FLT3 and Aurora kinases provides a comprehensive approach to targeting AML cells, including those that have developed resistance to single-target FLT3 inhibitors.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the human AML cell line MOLM-13, which harbors an FLT3-ITD mutation.
Table 1: Effect of this compound on Cell Cycle Distribution of MOLM-13 Cells
| Treatment (72 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 | 40 | 15 |
| This compound (0.1 µM) | 65 | 25 | 10 |
Note: Data are representative of typical results and may vary between experiments.
Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound
| Treatment (48 hours) | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 5 | 2 |
| This compound | 0.1 | 20 | 10 |
| This compound | 0.5 | 45 | 25 |
Note: Data are representative of typical results and may vary between experiments.
Signaling Pathway Diagrams
Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.
Caption: Disruption of mitosis by this compound through Aurora Kinase inhibition.
Experimental Workflow
Caption: Workflow for apoptosis and cell cycle analysis via flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in sterile culture plates.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of this compound or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for flow cytometry analysis.
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and acquire data for at least 10,000 events.
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events. Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 1,25-dihydroxyvitamin D3 enhances the apoptotic activity of MDM2 antagonist nutlin-3a in acute myeloid leukemia cells expressing wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCT241736 in DMSO: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information regarding the solubility and stability of the dual FLT3-Aurora kinase inhibitor, CCT241736, when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Published data indicates that it is soluble in DMSO to concentrations greater than 100 mM.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous (water-free) DMSO to your desired concentration, such as 10 mM.[2][3] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Multiple studies report storing this compound stock solutions in DMSO at -20°C.[4][5] To maintain stability, it is recommended to prepare high-concentration master stocks, divide them into single-use aliquots to minimize freeze-thaw cycles, and store them in tightly sealed vials at -20°C.[6]
Q4: How stable is this compound in DMSO, and should I be concerned about freeze-thaw cycles?
A4: While specific long-term stability studies for this compound in DMSO are not publicly available, its routine use in research indicates acceptable stability for experimental timelines when stored properly at -20°C.[4][5] However, the stability of any compound in DMSO can be affected by factors like water absorption by the solvent and repeated temperature changes.[6] Multiple freeze-thaw cycles should be avoided by aliquoting the stock solution after preparation. For highly sensitive experiments, using a freshly prepared solution is always the best practice.[6]
Summary of Properties
| Parameter | Value / Recommendation | Source(s) |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | [1][2][4][5] |
| Reported Solubility | > 100 mM | [1] |
| Common Stock Conc. | 1 mM - 10 mM | [2][3] |
| Storage Temperature | -20°C | [4][5] |
| Best Practices | Aliquot into single-use vials to avoid freeze-thaw cycles. | [6] |
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely.
-
Solution 1: Check Solvent Purity. Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can affect the solubility of compounds.[7][8]
-
Solution 2: Increase Mixing. Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath for a short period) can also aid dissolution, but be cautious as heat may degrade sensitive compounds.
-
Solution 3: Re-evaluate Concentration. Confirm that your target concentration does not exceed the known solubility limits. While solubility is high (>100 mM), attempting to make extremely concentrated solutions may be challenging.[1]
Issue: I observed precipitation in my stock solution after removing it from the -20°C freezer.
-
Cause: This can happen if the compound crashes out of solution at low temperatures, especially if the concentration is very high. It can also occur if the DMSO has absorbed moisture, reducing its solvating power.
-
Solution: Before use, bring the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. Visually inspect the solution to confirm it is clear before making dilutions. If the precipitate does not redissolve, it may indicate compound degradation or solvent issues, and a fresh stock should be prepared.
Issue: The final concentration of DMSO in my cell culture medium is toxic to my cells.
-
Cause: Many cell lines are sensitive to DMSO concentrations above 0.5% or even lower. Preparing a very dilute stock solution requires adding a larger volume to your media, which can lead to toxicity.
-
Solution: Prepare a high-concentration master stock (e.g., 10 mM or higher). This allows you to use a very small volume in your final experimental setup, ensuring the final DMSO concentration remains in a non-toxic range (typically <0.1%). For example, a 1:1000 dilution of a 10 mM stock results in a 10 µM final concentration of this compound and only 0.1% DMSO.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 456.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Precision pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.
-
Calculation: 0.010 mol/L * 456.38 g/mol * 0.001 L = 0.00456 g = 4.56 mg
-
-
Weighing: Carefully weigh out 4.56 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). Store these aliquots at -20°C, protected from light.
Visual Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. CCT-241736, FLT3-Aurora Inhibitor - CD BioSciences [celluars.com]
- 2. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Off-target effects of CCT241736 in cancer cell lines
Welcome to the technical support center for CCT241736. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4][5] It has shown significant activity against both wild-type FLT3 and various activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are common in Acute Myeloid Leukemia (AML).[1][2][3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and Aurora kinases.[1][2][3] Inhibition of FLT3 blocks downstream signaling pathways crucial for cell survival and proliferation, such as the STAT5, and Ras/Raf/MEK/ERK pathways.[2][4] Inhibition of Aurora kinases disrupts mitosis, leading to abnormal spindle formation and ultimately cell death.[5] This dual inhibition leads to the induction of apoptosis in sensitive cancer cell lines.[1][3][4]
Q3: How selective is this compound?
A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[2][5] It did not significantly inhibit major cytochrome P450 isoforms or hERG at concentrations up to 10 µM.[2][4] However, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations.
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated potent anti-proliferative activity in human FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[6] It is also effective in cell lines resistant to other FLT3 inhibitors like quizartinib and sorafenib due to secondary FLT3-TKD mutations.[1][2][3] Additionally, it has shown activity against the HCT116 human colon carcinoma cell line.[6]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of cell viability in a sensitive cell line (e.g., MOLM-13). | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as a powder at the recommended temperature and protected from light. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Cell Line Integrity: The cell line may have lost its sensitivity or developed resistance over prolonged culture. | Perform regular cell line authentication. Use low-passage number cells for experiments. Test a known positive control inhibitor to confirm assay validity. | |
| Incorrect Drug Concentration: Errors in calculating dilutions or pipetting. | Double-check all calculations for serial dilutions. Use calibrated pipettes. | |
| Inconsistent results between experiments. | Variability in Cell Seeding Density: Inconsistent cell numbers can affect the drug's effective concentration per cell. | Use a cell counter to ensure consistent cell seeding density across all wells and experiments. |
| DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is typically below 0.5%. | |
| Unexpected phenotypic effects not consistent with FLT3 or Aurora kinase inhibition. | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen biological responses. | Perform a dose-response experiment to determine the lowest effective concentration. If off-target effects are suspected, consider using a more specific inhibitor for the primary targets as a control. Consult kinase profiling data to identify potential off-target kinases. |
| Difficulty in detecting downstream signaling changes (e.g., p-STAT5) by Western Blot. | Suboptimal Treatment Time or Concentration: The timing and dose for observing maximal pathway inhibition may not be optimal. | Perform a time-course and dose-response experiment. For example, treat cells with varying concentrations of this compound for different durations (e.g., 2, 6, 24 hours) to identify the optimal window for biomarker modulation.[5] |
| Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough. | Use validated antibodies from reputable suppliers. Run positive and negative controls for the antibody. |
Quantitative Data
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value (nM) |
| FLT3 (Wild-Type) | Kd | 6.2[6] |
| FLT3-ITD | Kd | 38[6] |
| Aurora A | Kd | 7.5[6] |
| Aurora B | Kd | 48[6] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Mutation Status | Assay Type | Value (µM) |
| MOLM-13 | FLT3-ITD | GI50 | 0.1[2] |
| MOLM-13-RES | FLT3-ITD, Quizartinib-Resistant | GI50 | 0.18[2] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.[2]
Western Blotting for Pharmacodynamic Markers
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound or vehicle control for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5, p-Aurora A, total STAT5, total Aurora A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
CCT241736 Preclinical Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity of CCT241736, a dual FLT3 and Aurora kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of this compound in mice?
A1: In preclinical studies using athymic nude mice bearing AML xenografts, the maximum tolerated dose (MTD) of this compound was established as 100 mg/kg administered orally twice daily[1].
Q2: What are the observed signs of toxicity at doses exceeding the MTD?
A2: At a dose of 150 mg/kg administered orally twice daily, mice exhibited weight loss, which necessitated a dose reduction in the study[1]. Specific details on other clinical signs of toxicity at this dose are not extensively reported in the available literature. Researchers should closely monitor animals for any signs of distress, including but not limited to, significant weight loss, changes in behavior, and altered food and water intake when approaching or exceeding the MTD.
Q3: Was any toxicity observed during chronic administration at therapeutic doses?
A3: In a study with MOLM-13 human tumor xenografts, this compound administered orally at doses of 25, 50, and 100 mg/kg twice daily resulted in a dose-dependent reduction in tumor growth with no observed toxicity during chronic dosing[1][2]. However, this is a general statement, and specific toxicological endpoints were not detailed.
Q4: Which preclinical species is most suitable for toxicology studies of this compound?
A4: Based on in vitro metabolism studies, the minipig showed the greatest similarity to humans in terms of its overall metabolic profile for this compound and is therefore suggested as the most appropriate non-rodent species for toxicology studies[3][4][5]. For rodents, both mouse and rat are considered suitable based on their metabolic profiles[3][4][5].
Q5: Are there any known off-target effects of this compound that could contribute to toxicity?
A5: this compound is a potent dual inhibitor of FLT3 and Aurora kinases[2][6]. In vitro screening has shown that this compound has few off-target kinase activities and does not significantly inhibit major cytochrome P450 isoforms (CYP1A2, 2A6, 2C9, 2C19, 2D6, or 3A4) or the hERG channel at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions and cardiac toxicity related to these mechanisms[2][3].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss in Mice | Dose of this compound may be too high. | A study reported weight loss in mice at a dose of 150 mg/kg twice daily[1]. If significant weight loss (typically >15-20%) is observed, consider reducing the dose to the established MTD of 100 mg/kg twice daily or lower. Ensure the vehicle is well-tolerated and not contributing to the weight loss. Monitor animal health daily. |
| No Apparent Anti-Tumor Efficacy | Sub-optimal dosing or formulation issues. | Confirm the correct dosage and administration schedule. This compound has high oral bioavailability[3]. Ensure the compound is properly formulated. A suggested vehicle for oral administration is a mixture of 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water[1]. Verify the integrity of the compound. |
| Unexpected Adverse Events | Species-specific toxicity or experimental variability. | The metabolic profile of this compound can differ between species[3][4][5]. If unexpected toxicities arise, consider if the chosen animal model is the most appropriate. Review the experimental protocol for any potential confounding factors. For any severe or unexpected adverse events, it is recommended to halt the experiment and consult with a veterinarian. |
Quantitative Toxicity Data
Published literature on the preclinical toxicity of this compound provides limited quantitative data. The following table summarizes the available information.
Table 1: Summary of In Vivo Toxicity Findings for this compound in Mice
| Parameter | Dose | Species/Model | Observation | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg/kg, p.o., b.i.d. | Athymic Nude Mice (MOLM-13 Xenograft) | Established as the highest dose without significant toxicity. | [1] |
| Body Weight | 150 mg/kg, p.o., b.i.d. | Athymic Nude Mice | Led to weight loss, requiring dose reduction. | [1] |
| General Toxicity (Chronic Dosing) | 25, 50, 100 mg/kg, p.o., b.i.d. | Athymic Nude Mice (MOLM-13 Xenograft) | No observed toxicity. | [1][2] |
p.o. = oral administration; b.i.d. = twice daily
Experimental Protocols
Key Experiment: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model of AML
This protocol is based on methodologies described in preclinical studies of this compound[1][2].
-
Cell Culture:
-
Culture human AML cell lines with FLT3-ITD mutations (e.g., MOLM-13 or MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the local ethics committee.
-
-
Tumor Implantation:
-
Resuspend the cultured AML cells in sterile phosphate-buffered saline (PBS) or a similar appropriate vehicle.
-
Inject 2 x 10^6 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water)[1].
-
The control group should receive the vehicle only.
-
Administer this compound or vehicle orally twice daily at the desired doses (e.g., 25, 50, 100 mg/kg).
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice daily or at least three times per week.
-
Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
At the end of the study, collect blood for hematological and clinical chemistry analysis and harvest organs for histopathological examination.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound targeting FLT3 and Aurora kinase pathways.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CCT241736 concentration for in vitro assays
Welcome to the technical support center for CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective, and potent dual inhibitor of FLT3 and Aurora kinases.[1][2][3] It is effective against wild-type FLT3 and a wide range of FLT3 mutants, including those with internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1][3][4] By inhibiting FLT3, this compound blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for cell proliferation and survival.[1][2] Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2] This dual inhibition results in the induction of apoptosis, as evidenced by PARP cleavage and downregulation of survivin.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 100 mM.[5] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[4] However, like most kinase inhibitors, the potential for off-target effects increases with concentration. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target without causing significant off-target effects. If unexpected phenotypes are observed, consider using a structurally different dual FLT3/Aurora kinase inhibitor to confirm that the observed effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low potency or lack of efficacy in cell-based assays. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response experiment to determine the GI50/IC50 for your cell line. Refer to the provided data tables for typical effective concentrations. 2. Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions if necessary. 3. Verify the FLT3 and Aurora kinase expression and mutation status of your cell line. |
| High levels of cell death even at low concentrations. | 1. Off-target toxicity: At higher concentrations, this compound may inhibit other kinases essential for cell survival. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Titrate the inhibitor concentration to find the lowest effective dose that inhibits FLT3 and Aurora kinase activity. 2. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.2%).[4] |
| Inconsistent results between experiments. | 1. Variability in cell density: The number of cells seeded can affect the apparent potency of the inhibitor. 2. Inconsistent incubation times: The duration of treatment can significantly impact the outcome. 3. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations. | 1. Ensure consistent cell seeding density across all experiments. 2. Standardize the incubation time for this compound treatment (e.g., 72 hours for cell viability assays).[2][4] 3. Prepare a master mix of the diluted compound to add to replicate wells to minimize pipetting errors. |
| Unexpected or paradoxical cellular phenotype. | 1. Off-target effects: The inhibitor may be affecting an unintended signaling pathway. 2. Feedback mechanisms: Inhibition of FLT3 and Aurora kinases may activate compensatory signaling pathways. | 1. Validate the phenotype using a structurally unrelated dual FLT3/Aurora kinase inhibitor or with genetic approaches like siRNA or CRISPR to knock down the target kinases. 2. Investigate potential feedback loops by examining the activity of related signaling pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| FLT3 (Wild-Type) | Biochemical (Kd) | 0.006 µM | [4] |
| FLT3-ITD | Biochemical (Kd) | 0.038 µM | [4][6] |
| FLT3-D835Y | Biochemical (Kd) | 0.014 µM | [4] |
| Aurora-A | Biochemical (Kd) | 7.5 nM | [6] |
| Aurora-B | Biochemical (Kd) | 48 nM | [6] |
| MOLM-13 (FLT3-ITD+) | Cell Viability (GI50) | 0.1 µM | [4] |
| MV4-11 (FLT3-ITD+) | Cell Viability (GI50) | 0.29 µM | [4] |
| MOLM-13-RES (FLT3-ITD/D835Y) | Cell Viability (IC50) | 0.18 µM | [4] |
| KG-1a (FLT3-WT) | Cell Viability (GI50) | 1 µM | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted from established methods for assessing cell viability following treatment with this compound.[2][4]
-
Cell Seeding:
-
Compound Treatment:
-
MTS Reagent Addition:
-
Data Acquisition:
Protocol 2: Western Blot Analysis of FLT3 and Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of FLT3 and its downstream targets like STAT5, as well as markers of apoptosis.[2]
-
Cell Lysis:
-
Seed cells and treat with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, cleaved PARP, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Kinase Assay
This protocol provides a general framework for assessing the in vitro kinase activity of FLT3.
-
Reaction Setup:
-
In a microplate, combine the kinase buffer, the purified FLT3 enzyme, and the specific substrate.
-
Add varying concentrations of this compound or a vehicle control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: this compound inhibits FLT3 and Aurora kinases, blocking proliferation and inducing apoptosis.
Caption: Workflow for determining cell viability using an MTS assay after this compound treatment.
Caption: General workflow for Western blot analysis of protein phosphorylation and expression.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT-241736, FLT3-Aurora Inhibitor - CD BioSciences [celluars.com]
- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming FLT3 Inhibitor Resistance in AML with CCT241736
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing CCT241736 to overcome resistance to conventional FLT3 inhibitors in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in AML?
This compound is a potent, orally bioavailable small molecule inhibitor.[1][2][3] It functions as a dual inhibitor, targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, this compound's inhibition of the constitutively active FLT3 kinase blocks downstream signaling pathways like STAT5, leading to reduced cell proliferation and apoptosis.[2][3] Simultaneously, its inhibition of Aurora kinases disrupts mitotic progression, further contributing to its anti-leukemic effects.[1][2][3]
Q2: Why is this compound effective against AML cells that have developed resistance to other FLT3 inhibitors like quizartinib?
Resistance to FLT3 inhibitors such as quizartinib and sorafenib often arises from secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation.[2][4][5] These mutations can prevent the binding of type II FLT3 inhibitors. This compound, however, maintains its potent inhibitory activity against FLT3-ITD even in the presence of these TKD mutations.[1][2][3] Its dual-targeting mechanism provides a broader therapeutic window, as it can induce apoptosis through Aurora kinase inhibition, even in cells that might have alternative mechanisms to bypass FLT3 inhibition.[1][3]
Q3: What are the key signaling pathways targeted by this compound?
The primary signaling pathways targeted by this compound are:
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FLT3 Signaling Pathway: this compound directly inhibits the constitutive phosphorylation of FLT3 in FLT3-ITD+ AML cells. This leads to the downstream inhibition of signal transducer and activator of transcription 5 (STAT5) phosphorylation, which is crucial for leukemic cell survival and proliferation.[2][3]
-
Aurora Kinase Signaling Pathway: this compound inhibits Aurora A and B kinases, which are essential for spindle assembly and cytokinesis during mitosis. Inhibition of this pathway leads to mitotic arrest and subsequent apoptosis. A key biomarker for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[3]
Q4: In which AML subtypes is this compound expected to be most effective?
This compound is expected to be most effective in AML subtypes harboring FLT3-ITD mutations, including those that have developed resistance to other FLT3 inhibitors through secondary FLT3-TKD mutations.[1][3][4] Its efficacy has been demonstrated in preclinical models of FLT3-ITD and FLT3-ITD-TKD human tumor xenografts and in primary samples from AML patients, including those with quizartinib-resistant disease.[1][2][3][4]
Q5: What are potential synergistic drug combinations with this compound in AML?
While specific studies on synergistic combinations with this compound are emerging, the principle of combination therapy in AML is well-established to enhance efficacy and overcome resistance.[6][7][8] Given its mechanism, potential synergistic partners could include:
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Standard Chemotherapy Agents: Combining this compound with cytotoxic agents like cytarabine could enhance the killing of leukemic cells.
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BCL-2 Inhibitors (e.g., Venetoclax): Since this compound induces apoptosis, combining it with a pro-apoptotic agent like venetoclax could lead to a synergistic effect.[9]
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Other Kinase Inhibitors: Targeting parallel survival pathways with other kinase inhibitors may prevent the development of resistance.[10]
Troubleshooting Guide
Problem 1: My FLT3-ITD AML cell line, which is resistant to quizartinib, is showing a suboptimal response to this compound.
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Possible Cause 1: Cell Line Integrity and Mutation Status:
-
Solution: Re-verify the FLT3-ITD and TKD mutation status of your cell line using sequencing. Ensure the cell line has not been contaminated or undergone genetic drift.
-
-
Possible Cause 2: Off-Target Resistance Mechanisms:
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Solution: The cells may have developed resistance through mechanisms that are independent of FLT3 signaling, such as the activation of bypass pathways (e.g., RAS/MAPK pathway) or upregulation of anti-apoptotic proteins like MCL1.[5][11][12] Perform a phosphoproteomic or transcriptomic analysis to identify activated alternative pathways.
-
-
Possible Cause 3: Drug Concentration and Exposure Time:
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations and extend the incubation time (e.g., 48 to 72 hours) to ensure sufficient exposure for apoptosis induction.
-
Problem 2: I am observing high levels of cytotoxicity in my non-leukemic control cells treated with this compound.
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Possible Cause: Off-Target Effects:
-
Solution: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the minimal effective dose for your AML cells. Consider using a more relevant control cell line, such as CD34+ hematopoietic stem cells, which are known to be less sensitive to some kinase inhibitors compared to AML blasts.[13]
-
Problem 3: How can I confirm that this compound is inhibiting both FLT3 and Aurora kinases in my experiment?
-
Solution: Western Blot Analysis:
-
To confirm FLT3 inhibition , probe for the phosphorylation status of FLT3 (p-FLT3) and its downstream target STAT5 (p-STAT5). A significant reduction in the phosphorylated forms of these proteins upon this compound treatment indicates successful target engagement.[3]
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To confirm Aurora kinase inhibition , probe for the phosphorylation of histone H3 at Serine 10 (p-H3S10), a direct substrate of Aurora B kinase. A dose-dependent decrease in p-H3S10 will confirm the inhibition of Aurora kinase activity.[3]
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in FLT3-ITD+ AML Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | [14] |
| MV4-11 | FLT3-ITD | 0.92 - 3.3 | [14] |
Table 2: Comparative Efficacy of this compound in FLT3 Inhibitor-Resistant Models
| Cell Line Model | Resistance Mechanism | Quizartinib IC50 (nM) | This compound IC50 (nM) | Fold-Change in Resistance (Quizartinib vs. This compound) | Reference |
| MOLM-13 Parental | FLT3-ITD | ~5 | ~10 | N/A | [2][3] |
| MOLM-13 Resistant | FLT3-ITD + D835Y | >1000 | ~20 | >50-fold lower for this compound | [2][3] |
Experimental Protocols
Protocol 1: Generation of FLT3 Inhibitor-Resistant AML Cell Lines
This protocol describes a method for generating FLT3 inhibitor-resistant AML cell lines, such as those resistant to quizartinib, which can then be used to test the efficacy of this compound.[14][15][16]
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Initial Culture and IC50 Determination:
-
Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine the initial IC50 of the selected FLT3 inhibitor (e.g., quizartinib) for the parental cell line using a standard cell viability assay.
-
-
Induction of Resistance:
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Begin by continuously exposing the cells to a low concentration of the FLT3 inhibitor, typically starting at or slightly below the IC50 value.
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Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
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Allow the surviving cells to recover and reach a stable proliferation rate.
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Once the cells are proliferating steadily, gradually increase the concentration of the FLT3 inhibitor in a stepwise manner.
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Repeat this process of recovery and dose escalation over several months.
-
-
Establishment and Maintenance of Resistant Clones:
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Continue the dose escalation until the cells can proliferate in the presence of a high concentration of the FLT3 inhibitor (e.g., 10-50 times the initial IC50).
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At various stages of resistance development, cryopreserve aliquots of the cells.
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Maintain the established resistant cell line in a medium containing a constant concentration of the FLT3 inhibitor to preserve the resistant phenotype.
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Protocol 2: Cell Viability Assay to Evaluate this compound Efficacy
This protocol outlines the steps to assess and compare the cytotoxicity of this compound in parental versus resistant AML cell lines.
-
Cell Seeding:
-
Seed both parental and resistant AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to acclimate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the comparator FLT3 inhibitor (e.g., quizartinib) in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values for each cell line and drug.
-
Protocol 3: Western Blot Analysis of FLT3 and Aurora Kinase Pathway Inhibition
This protocol details the procedure to detect changes in protein phosphorylation to confirm the mechanism of action of this compound.
-
Cell Lysis:
-
Treat AML cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-FLT3 (Tyr591)
-
Total FLT3
-
p-STAT5 (Tyr694)
-
Total STAT5
-
p-Histone H3 (Ser10)
-
Total Histone H3
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
-
Visual Guides
Figure 1: Dual inhibition of FLT3 and Aurora kinase pathways by this compound.
Figure 2: Workflow for validating this compound efficacy in resistant AML.
Figure 3: Troubleshooting logic for suboptimal this compound response.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Drug Combinations Promote The Development Of Resistance In Acute Myeloid Leukemia: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oncotarget.org [oncotarget.org]
- 10. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 12. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
CCT241736 Metabolism Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the metabolism of CCT241736, a dual FLT3/Aurora kinase inhibitor, across various species.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during in vitro metabolism studies of this compound.
Q1: We are observing very high clearance of this compound in our mouse liver microsome assay, but low clearance in human microsomes. Is this expected?
A1: Yes, this is consistent with published findings. This compound shows significant species-dependent variation in its metabolic rate. It exhibits low intrinsic clearance (CLint) in human, rat, dog, and minipig liver microsomes and hepatocytes.[1][2][3] In contrast, the clearance in mouse models is considerably higher.[1][2][3] This highlights the importance of selecting the appropriate preclinical species for toxicological studies.
Q2: Which human cytochrome P450 (CYP) enzymes are primarily responsible for this compound metabolism?
A2: In humans, the major enzymes responsible for the biotransformation of this compound are CYP3A4 and CYP3A5.[1][2][3] These enzymes were identified as exclusively forming five out of the seven observed metabolites in in vitro studies using recombinant human CYPs.[1][2]
Q3: Which preclinical species has a metabolic profile most similar to humans for this compound?
A3: The minipig shows the greatest similarity to humans in terms of both the overall metabolic profile and the relative abundance of specific metabolites.[1][2][3] This suggests the minipig is the most appropriate non-rodent species for toxicology studies. The greatest disparity in metabolic profile was observed between humans and dogs.[1][2] For rodent models, both rat and mouse are considered suitable based on their metabolic profiles.[1][2]
Q4: My metabolite profile looks different from the published data. What could be the cause?
A4: Discrepancies in metabolite profiles can arise from several factors:
-
Incubation Conditions: Ensure that the protein concentration, substrate (this compound) concentration, and incubation times are appropriate.[4] Sub-optimal conditions can alter enzyme kinetics.
-
Cofactor Availability: Ensure fresh and adequate concentrations of necessary cofactors, such as NADPH for CYP-mediated reactions, are present in the incubation mixture.
-
Analytical Sensitivity: The sensitivity of your mass spectrometer may differ, potentially affecting the detection of low-abundance metabolites.
-
Source of Biological Matrix: The specific lot of liver microsomes or hepatocytes can have batch-to-batch variability in enzymatic activity.
Q5: We are not detecting any metabolites. What should we check?
A5:
-
Confirm Compound Addition: First, verify that this compound was correctly added to the incubation.
-
Check Enzyme Activity: Run a positive control compound known to be metabolized by the same enzyme system (e.g., testosterone for CYP3A4) to confirm that the microsomes or hepatocytes are active.
-
Review Quenching Step: Ensure the quenching solvent (e.g., cold acetonitrile) is effectively stopping the reaction and precipitating the protein without degrading the metabolites.
-
Analytical Method: Verify your LC-MS/MS method is optimized for the detection of expected metabolites. The biotransformations are primarily Phase I reactions.[2]
Data Presentation: In Vitro Metabolism of this compound
The following tables summarize the quantitative data on the intrinsic clearance of this compound in liver microsomes and hepatocytes from various species.
Table 1: Intrinsic Clearance (CLint) of this compound in Hepatocytes
| Species | Intrinsic Clearance (μL/min/10⁶ cells) |
| Human | <1 - 10 |
| Rat | <1 - 10 |
| Dog | <1 - 10 |
| Minipig | <1 - 10 |
| Mouse | 91 |
| Data sourced from O'Donovan et al. (2019).[2] |
Table 2: Intrinsic Clearance (CLint) of this compound in Liver Microsomes
| Species | Intrinsic Clearance (μL/min/mg protein) |
| Human | <10 |
| Rat | <10 |
| Dog | <10 |
| Minipig | <10 |
| Mouse | 53 |
| Data sourced from O'Donovan et al. (2019).[2] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.
-
Thaw pooled liver microsomes (human, mouse, rat, etc.) on ice. Dilute to the desired concentration (e.g., 0.5 - 1.0 mg/mL) with incubation buffer.
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and the NADPH regenerating system in a water bath at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-warmed microsomal suspension.
-
Immediately add the this compound working solution to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the protein.
-
Vortex the samples thoroughly.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at a high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors for the system (e.g., µL/min/mg protein).
-
Visualizations
Signaling Pathway
This compound is an inhibitor of FLT3 and Aurora kinases, but it also has relevance to the DNA damage response pathway involving Checkpoint Kinase 1 (Chk1).[5][6][7] The ATR-Chk1 pathway is a critical signaling cascade that responds to DNA damage and replication stress.[8][9]
Caption: Simplified ATR-Chk1 DNA damage response pathway.
Experimental Workflow
The following diagram illustrates the standard workflow for an in vitro metabolism experiment using liver microsomes.
Caption: Workflow for this compound in vitro metabolic stability assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in metabolism assays.
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CCT241736 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual FLT3/Aurora kinase inhibitor, CCT241736, in in vivo efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] It is being developed for the treatment of Acute Myeloid Leukemia (AML), particularly cases with FLT3 internal tandem duplication (ITD) mutations.[1] Its dual-targeting mechanism allows it to overcome resistance to selective FLT3 inhibitors that can arise from secondary mutations in the FLT3 tyrosine kinase domain (TKD) or high levels of the FLT3 ligand.[2][3]
Q2: Which in vivo models are recommended for this compound efficacy studies?
Human AML xenograft models in immunocompromised mice are the standard. The most commonly used and well-characterized cell lines for this purpose are:
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MOLM-13: A human AML cell line with an FLT3-ITD mutation.
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MV4-11: Another human AML cell line also harboring an FLT3-ITD mutation.[1][2]
Both cell lines have been shown to form subcutaneous tumors in mice, and this compound has demonstrated significant anti-tumor efficacy in these models.[2][3]
Q3: I am not observing the expected tumor growth inhibition. What are the potential causes and troubleshooting steps?
Several factors could contribute to a lack of efficacy. Here is a logical workflow to troubleshoot the issue:
Troubleshooting In Vivo Efficacy
-
Formulation and Administration:
-
Vehicle Preparation: this compound is orally bioavailable. A common vehicle for oral gavage of hydrophobic small molecules is a suspension in 0.5% methylcellulose or a solution containing co-solvents like PEG300 and Tween-80. Ensure the compound is properly dissolved or suspended immediately before administration.
-
Dosing Accuracy: Confirm the correct dose, frequency (typically twice daily), and route of administration (oral gavage). Ensure proper gavage technique to avoid mis-dosing.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Engagement:
-
Timing of Analysis: For pharmacodynamic studies, tumors should be collected approximately 2 hours after the final dose to observe maximal target inhibition.[2]
-
Biomarker Analysis: Assess the phosphorylation status of key downstream targets of FLT3 and Aurora kinases in tumor lysates via Western blot. A lack of inhibition of p-STAT5 (FLT3 pathway) and/or p-Aurora A/p-Histone H3 (Aurora kinase pathway) suggests a problem with drug exposure or activity.[1][2]
-
-
Xenograft Model Integrity:
-
Cell Line Authentication: Ensure the MOLM-13 or MV4-11 cells used have not lost their FLT3-ITD mutation through extensive passaging.
-
Tumor Growth Rate: Unusually slow or rapid tumor growth might indicate issues with the cell stock or animal health.
-
Q4: My pharmacodynamic (biomarker) results are inconsistent. What could be the issue?
Inconsistent biomarker modulation can be due to variability in sample collection and processing.
-
Timing of Tumor Collection: Strict adherence to the 2-hour post-final dose collection time is critical for consistency.
-
Sample Handling: Immediately snap-freeze tumors in liquid nitrogen after collection and store them at -80°C. Prepare lysates using buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) and also show total STAT5 and total Histone H3 levels to ensure observed changes in phosphorylation are not due to variations in total protein levels.
Data Presentation
In Vivo Efficacy of this compound in MOLM-13 Xenografts
| Treatment Group | Dosing Schedule | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 12 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | Twice Daily (BID), Oral | ~100 | ~1200 |
| This compound 25 mg/kg | Twice Daily (BID), Oral | ~100 | ~800 |
| This compound 50 mg/kg | Twice Daily (BID), Oral | ~100 | ~400 |
| This compound 100 mg/kg | Twice Daily (BID), Oral | ~100 | ~200 |
Note: Data is estimated from graphical representations in published studies for illustrative purposes.[3]
Pharmacodynamic Biomarker Modulation in MOLM-13 Xenografts
| Treatment Group | Dosing Schedule | p-STAT5 Inhibition | p-Aurora A Inhibition | Survivin Downregulation |
| Vehicle | Twice Daily (BID), Oral | Baseline | Baseline | Baseline |
| This compound 25 mg/kg | Twice Daily (BID), Oral | Partial | Partial | Partial |
| This compound 50 mg/kg | Twice Daily (BID), Oral | Strong | Strong | Strong |
| This compound 100 mg/kg | Twice Daily (BID), Oral | Complete | Complete | Complete |
Note: Modulation is described qualitatively based on published Western blot data.[2]
Experimental Protocols
MOLM-13/MV4-11 Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical in vivo efficacy study for this compound.
Experimental Workflow for In Vivo Efficacy
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Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Cell Implantation:
-
Harvest MOLM-13 or MV4-11 cells during logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 5-7 days post-implantation.
-
Measure tumors 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween-80 in water).
-
Administer this compound or vehicle control orally via gavage twice daily at the desired doses (e.g., 25, 50, 100 mg/kg).
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size limit (e.g., 1500-2000 mm³).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, administer a final dose of this compound or vehicle.
-
Exactly 2 hours later, euthanize the mice and excise the tumors.[2]
-
Snap-freeze tumors in liquid nitrogen for subsequent Western blot analysis.
-
Western Blot Protocol for Pharmacodynamic Markers
-
Lysate Preparation:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Visualization
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound | Blood Advances | American Society of Hematology [ashpublications.org]
Technical Support Center: CCT241736 Formulation for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of CCT241736. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4][5] It is under investigation for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[2] this compound has shown efficacy in overcoming resistance to other FLT3 inhibitors.[2][3][5] Its dual mechanism involves the inhibition of FLT3 signaling pathways that drive cancer cell proliferation and survival, and the disruption of mitosis through the inhibition of Aurora kinases.
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 100 mM. For in vivo oral gavage studies, it can be formulated in various vehicles as detailed in the protocols below.
Q3: What is the oral bioavailability of this compound?
A3: Pharmacokinetic studies in mice and rats have demonstrated high oral bioavailability for this compound, ranging from 79-100%.[6][7] It exhibits low to moderate clearance in these species.[6][7]
Experimental Protocols
Protocol 1: Formulation of this compound in a DMSO-based Vehicle
This protocol is suitable for short-term studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
Sterile water
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to make a stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO (from the stock solution)
-
5% Tween® 80
-
20% PEG400
-
65% Sterile water
-
-
Add the this compound/DMSO stock solution to the vehicle mixture to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Administer the formulation to the animals via oral gavage at the desired dosage. A common dosage used in studies is 100 mg/kg, administered twice daily.
Protocol 2: Formulation of this compound in Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol provides an alternative formulation that avoids the use of DMSO.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water
-
Sterile tubes and syringes
Procedure:
-
Prepare a 22% (w/v) solution of HPβCD in sterile water.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 22% HPβCD solution.
-
Vortex or sonicate the mixture until the this compound is fully dissolved or a fine suspension is achieved.
-
Administer the formulation to the animals via oral gavage at the desired dosage.
Data Presentation
Table 1: this compound Quantitative Data
| Parameter | Value | Species | Reference |
| Solubility | |||
| In DMSO | >100 mM | - | |
| Pharmacokinetics | |||
| Oral Bioavailability | 79-100% | Mouse, Rat | [6][7] |
| Clearance (Mouse) | 48 mL/min/kg | Mouse | [6][7] |
| Clearance (Rat) | 4.57 mL/min/kg | Rat | [6][7] |
| In Vivo Dosing | |||
| Example Dosage | 100 mg/kg, twice daily | Mouse | [3] |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation.
-
Q: Why is my this compound precipitating?
-
A: This can happen if the solubility limit is exceeded or if the components of the vehicle are not mixed in the correct order or proportions.
-
-
Q: How can I prevent precipitation?
-
A: Ensure that the this compound is fully dissolved in DMSO before adding it to the rest of the vehicle components in Protocol 1. For Protocol 2, gentle heating or sonication may aid in dissolution. Always prepare the formulation fresh before each use.
-
Issue 2: The formulation is too viscous for oral gavage.
-
Q: Why is my formulation too thick?
-
A: The concentration of PEG400 or HPβCD might be too high, or the temperature of the solution may be too low.
-
-
Q: How can I reduce the viscosity?
-
A: Slightly warming the formulation may help. Ensure the correct percentages of each component are used. If the issue persists, consider preparing a more dilute formulation and adjusting the gavage volume accordingly.
-
Issue 3: Inconsistent results are observed between experiments.
-
Q: What could be causing variability in my results?
-
A: Inconsistent formulation preparation, inaccurate dosing, or animal-to-animal variability can all contribute.
-
-
Q: How can I improve consistency?
-
A: Prepare the formulation fresh for each experiment using a standardized protocol. Ensure accurate weighing of the compound and precise volume measurements. Use a consistent gavage technique and ensure animals are properly fasted if required by the experimental design.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the FLT3 signaling pathway, blocking downstream pro-survival signals and inducing apoptosis.
Caption: this compound inhibits Aurora kinases, leading to defects in mitosis and subsequent cell death.
Caption: A streamlined workflow for the preparation and administration of this compound for in vivo oral gavage studies.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with CCT241736
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the dual FLT3 and Aurora kinase inhibitor, CCT241736.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] In acute myeloid leukemia (AML) cells with FLT3-ITD mutations, it inhibits the constitutive activation of the FLT3 signaling pathway.[1][3] Simultaneously, its inhibition of Aurora kinases disrupts mitosis.[1] This dual action leads to the induction of apoptosis and inhibition of tumor growth, even in AML models resistant to other FLT3 inhibitors like quizartinib.[1][3][4]
Q2: What is the expected cytotoxic effect of this compound on different cell lines?
A2: The cytotoxic effect is most pronounced in AML cell lines harboring the FLT3-ITD mutation (e.g., MOLM-13, MV4-11).[1] Due to its Aurora kinase activity, this compound can also inhibit the viability of FLT3 wild-type (WT) cell lines, such as KG-1a, although at higher concentrations.[1] This contrasts with highly selective FLT3 inhibitors, which show minimal effect on FLT3-WT cells.[1]
Q3: What are the known off-target effects of this compound?
A3: this compound is described as a selective inhibitor with few off-target kinase activities across the human kinome.[1] It does not significantly inhibit major cytochrome P450 isoforms or hERG at concentrations up to 10 μM.[1] However, researchers should be aware that unexpected phenotypes could arise from inhibition of uncharacterized off-targets. General strategies for identifying off-target effects include using a structurally unrelated inhibitor for the same targets or employing proteomic approaches to identify affected pathways.
Q4: Can this compound overcome resistance to other FLT3 inhibitors?
A4: Yes. This compound has demonstrated efficacy in cell lines and primary patient samples with resistance to quizartinib.[1][3][4] This includes resistance conferred by secondary FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, F691L), which can render other inhibitors like quizartinib and sorafenib less effective.[1]
Data Presentation
Table 1: In Vitro Potency of this compound in AML Cell Lines
| Cell Line | FLT3 Status | This compound GI₅₀ (μM) | Comparator: MLN518 GI₅₀ (μM) |
| MOLM-13 | FLT3-ITD | 0.1 | 0.034 |
| MV4-11 | FLT3-ITD | 0.29 | 0.11 |
| KG-1a | FLT3-WT | 1.0 | >20 |
| MOLM-13-RES | FLT3-ITD/D835Y | 0.18 | 3.57 |
Data sourced from a 72-hour MTS proliferation assay.[1] GI₅₀ represents the concentration for 50% growth inhibition.
Table 2: Biochemical Activity of this compound
| Target Kinase | This compound Kd (μM) |
| FLT3-WT | 0.006 |
| FLT3-ITD | 0.038 |
| FLT3-D835Y | 0.014 |
Kd represents the dissociation constant, indicating binding affinity.[1]
Troubleshooting Guides
This section addresses unexpected experimental outcomes in a question-and-answer format.
Issue 1: Reduced or No Potency in FLT3-ITD+ Cells
-
Question: My FLT3-ITD positive cell line (e.g., MOLM-13) is showing reduced sensitivity to this compound compared to published data. What could be the cause?
-
Answer:
-
Presence of FLT3 Ligand (FL): High levels of the FLT3 ligand can reduce the efficacy of some FLT3 inhibitors. However, this compound has been shown to be effective even in the presence of high FL levels, unlike other inhibitors such as MLN518 and AC220.[1]
-
Reagent Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Authenticity: Verify the identity and FLT3 mutation status of your cell line through STR profiling and sequencing.
-
Assay Conditions: The observed potency can be highly dependent on the assay conditions, such as cell seeding density and duration of inhibitor exposure. For a 72-hour MTS assay, the expected GI₅₀ in MOLM-13 cells is approximately 0.1 μM.[1]
-
Issue 2: Unexpected Cell Cycle Profile
-
Question: I performed cell cycle analysis after this compound treatment and observed a phenotype that is different from a typical FLT3 inhibitor. Why?
-
Answer: Due to its dual-inhibitor nature, this compound produces a unique cell cycle profile. Unlike selective FLT3 inhibitors that may cause G1-S arrest, or pan-Aurora inhibitors that cause marked polyploidy, this compound can induce a temporary G1-S and G2-M arrest.[1] This phenotype mimics the simultaneous treatment with a selective FLT3 inhibitor and an Aurora kinase inhibitor.[1] If you observe significant endoreduplication and polyploidy (cells with >4N DNA content), it may indicate a dominant Aurora kinase inhibition phenotype, which could be concentration-dependent.
Issue 3: High Cytotoxicity in FLT3-Wild Type (WT) Cells
-
Question: I'm using a FLT3-WT cell line as a negative control, but I am still observing significant cell death. Is this an off-target effect?
-
Answer: This is an expected outcome due to the Aurora kinase inhibition component of this compound.[1] Aurora kinases are essential for mitosis in all proliferating cells, regardless of their FLT3 status. Therefore, this compound will have anti-proliferative effects on FLT3-WT cells (e.g., KG-1a GI₅₀ of 1.0 μM), whereas a highly selective FLT3 inhibitor would be largely inactive.[1] This is a key feature of the drug's dual mechanism.
Visualizations
Caption: Dual inhibitory mechanism of this compound on FLT3 and Aurora kinases.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11, KG-1a) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value using non-linear regression.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Treatment: Seed 1-2 million cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)
-
Survivin
-
Cleaved PARP
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells as in the Western Blot protocol and treat with this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for 24 or 48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or FxCycle™ Violet) and RNase A.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA content channel.
-
Analysis: Gate on single cells to exclude doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in G1 and G2 populations as evidence of arrest.[1]
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
CCT241736 and Quizartinib: A Comparative Analysis for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is associated with a poor prognosis. This has spurred the development of targeted therapies aimed at inhibiting the constitutively active FLT3 kinase. This guide provides an objective comparison of two such inhibitors: CCT241736, a dual FLT3 and Aurora kinase inhibitor, and quizartinib, a highly potent and selective second-generation FLT3 inhibitor. We present a comprehensive overview of their performance based on available preclinical data, including quantitative comparisons, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation workflows.
Mechanism of Action and Signaling Pathways
Both this compound and quizartinib target the FLT3 receptor tyrosine kinase, albeit with different specificities. Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][2]
This compound, in addition to inhibiting FLT3, also targets Aurora kinases A and B.[3][4] This dual inhibition may offer a broader therapeutic window, particularly in overcoming resistance mechanisms associated with the upregulation of other signaling pathways. The inhibition of Aurora kinases can disrupt mitosis and induce apoptosis, providing a complementary mechanism of action to its FLT3 inhibition.[5][6]
Quantitative Performance Data
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and quizartinib against various FLT3-ITD positive AML cell lines and FLT3 mutants.
| Compound | Cell Line / Target | IC50 (nM) | Citation |
| This compound | FLT3 (biochemical) | 35 | [3] |
| Aurora A (biochemical) | 15 | [3] | |
| Aurora B (biochemical) | 100 | [3] | |
| MOLM-13 (FLT3-ITD) | 100 | [3] | |
| MV-4-11 (FLT3-ITD) | 270 | [3] | |
| MOLM-13-RES (FLT3-ITD/D835Y) | 180 | [7] | |
| FLT3-WT (biochemical, Kd) | 6 | [7] | |
| FLT3-ITD (biochemical, Kd) | 38 | [4][7] | |
| FLT3-D835Y (biochemical, Kd) | 14 | [7] | |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.40 | [8] |
| MOLM-13 (FLT3-ITD) | 0.89 | [8] | |
| MOLM-14 (FLT3-ITD) | 0.73 | [8] | |
| FLT3 phosphorylation in MV4-11 | 0.50 | [8] | |
| Midostaurin-resistant MOLM-14 | 3.61 - 9.23 | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Xenograft Models
Preclinical evaluation in animal models is a critical step in drug development. The following table summarizes the in vivo efficacy of this compound and quizartinib in AML xenograft models.
| Compound | Xenograft Model | Dosing Regimen | Key Findings | Citation |
| This compound | MV4-11 (FLT3-ITD) | 100 mg/kg, oral, twice daily | Significant inhibition of tumor growth; dual inhibition of Aurora and FLT3 pathways confirmed. | [5] |
| BaF3-FLT3-ITD-F691L | 100 mg/kg, oral, twice daily | Overcame resistance to selective FLT3 inhibition. | [7] | |
| Quizartinib | MV4-11 (FLT3-ITD) | ≥1 mg/kg, oral | Tumor regression observed. | [10][11] |
| Midostaurin-resistant MOLM-14 | Not specified | Potent anti-tumor activity. | [9] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of drug candidates. Below are detailed methodologies for key experiments used to characterize FLT3 inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of AML cell lines.
-
Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a predetermined optimal density in complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or quizartinib) and a vehicle control (e.g., DMSO). Add the diluted compounds to the cells and incubate for a specified period (typically 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength using a microplate reader.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data as a dose-response curve and determine the IC50 value using non-linear regression analysis.[12][13]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the inhibition of FLT3 and its downstream signaling pathways.
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of the inhibitor for a defined period. Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK) and their total protein counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[1][14][15]
AML Xenograft Mouse Model
In vivo models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of drug candidates.
-
Cell Implantation: Implant human FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[16][17]
-
Tumor Growth and Monitoring: Allow the tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements. For systemic models, monitor disease progression through methods like bioluminescence imaging.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound (this compound or quizartinib) and vehicle control orally or via another appropriate route at specified doses and schedules.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis.[18][19]
Conclusion
Both this compound and quizartinib demonstrate potent anti-leukemic activity in preclinical models of FLT3-ITD positive AML. Quizartinib stands out for its high selectivity and nanomolar potency against FLT3-ITD. This compound offers a dual inhibitory mechanism targeting both FLT3 and Aurora kinases, which may provide an advantage in overcoming certain resistance mechanisms. The choice between these or other FLT3 inhibitors for further development or clinical application will depend on a comprehensive evaluation of their efficacy, safety profiles, and ability to address the challenge of acquired resistance. The experimental protocols and comparative data presented in this guide provide a framework for such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor Setting a New Benchmark in Cancer Therapy
A comprehensive analysis of CCT241736 in comparison to other leading Aurora kinase inhibitors reveals its unique dual-targeting mechanism, potent anti-tumor activity, and promise in overcoming drug resistance, particularly in Acute Myeloid Leukemia (AML).
This compound is an orally bioavailable and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, positioning it as a significant development in the landscape of targeted cancer therapies.[1][2][3] Aurora kinases are crucial for regulating cell division, and their overexpression is linked to tumorigenesis.[4][5] This has led to the development of numerous Aurora kinase inhibitors, which have shown promise, particularly in hematologic malignancies.[6][7] this compound distinguishes itself by also targeting FLT3, a receptor tyrosine kinase frequently mutated in AML, offering a dual-pronged attack against cancer cells.[1][6] This guide provides a detailed comparison of this compound with other notable Aurora kinase inhibitors—Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358)—supported by experimental data.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound against both FLT3 and Aurora kinases provides a significant advantage, especially in cancers driven by FLT3 mutations. The following table summarizes the biochemical potencies of this compound and other selected Aurora kinase inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Reference |
| This compound | FLT3 (WT) | Kd = 6.2 | [8] |
| FLT3-ITD | Kd = 38 | [8] | |
| FLT3-D835Y | Kd = 14 | [9] | |
| Aurora A | Kd = 7.5 | [8] | |
| Aurora B | Kd = 48 | [8] | |
| Aurora A | IC50 = 1.2 | [6] | |
| Aurora B | IC50 = 396.5 | [6] | |
| Alisertib (MLN8237) | Aurora A | Ki = 0.43 | [10] |
| Barasertib (AZD1152-HQPA) | Aurora B | Ki = 0.36 | [11] |
| Aurora A | Ki = 1369 | [11] | |
| Danusertib (PHA-739358) | Aurora A | IC50 = 13 | [6][12] |
| Aurora B | IC50 = 79 | [6][12] | |
| Aurora C | IC50 = 61 | [6][12] | |
| Abl | IC50 = 25 | [12][13] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; WT: Wild-type; ITD: Internal tandem duplication.
Overcoming Drug Resistance in AML
A key strength of this compound lies in its ability to overcome resistance to other FLT3 inhibitors.[1][2][3] In preclinical models, AML cells resistant to quizartinib, a potent FLT3 inhibitor, remained sensitive to this compound.[1][2][3][14] This is attributed to its dual-targeting mechanism, which simultaneously inhibits both the primary oncogenic driver (FLT3) and a critical cell cycle regulator (Aurora kinase).[2]
In Vitro and In Vivo Efficacy
Experimental data demonstrates the potent anti-proliferative activity of this compound in various cancer cell lines, particularly those with FLT3-ITD mutations.
| Inhibitor | Cell Line | Assay | GI50 / IC50 (µM) | Reference |
| This compound | MOLM-13 (FLT3-ITD+) | MTS Proliferation | GI50 = 0.1 | [9] |
| MV4-11 (FLT3-ITD+) | MTS Proliferation | GI50 = 0.29 | [9] | |
| KG-1a (FLT3-WT) | MTS Proliferation | GI50 = 1 | [9] | |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Cell Proliferation | IC50 = 0.003 - 1.71 | [15] |
| Barasertib (AZD1152-HQPA) | Various Cancer Cell Lines | Antitumor Activity | - | [11] |
| Danusertib (PHA-739358) | K562 (BCR-ABL+) | Cell Growth Reduction | Dose-dependent | [12] |
| HL60 (BCR-ABL-) | Cell Growth Reduction | Dose-dependent | [12] |
GI50: Half-maximal growth inhibition.
Furthermore, in vivo studies using human tumor xenograft models have shown significant tumor growth inhibition upon oral administration of this compound.[1][2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating Aurora kinase inhibitors.
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Clinical Landscape and Safety Profile
Numerous Aurora kinase inhibitors have entered clinical trials for various cancers.[4][16][17] Alisertib has shown modest single-agent activity in AML and other tumors, with dose-limiting toxicities including neutropenia and stomatitis.[2][10][18] Barasertib has also been evaluated in clinical trials, with neutropenia being a common dose-limiting toxicity.[19][20] Danusertib, a pan-Aurora and Abl kinase inhibitor, has shown responses in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13][21][22]
This compound has completed preclinical safety and toxicity studies and is poised for phase I clinical trials in patients with acute myeloid leukemia.[23] Preclinical data suggest a favorable pharmacokinetic profile with high oral bioavailability and low clearance.[2][8][9] Importantly, this compound did not significantly inhibit major cytochrome P450 isoforms or the hERG channel, suggesting a lower potential for drug-drug interactions and cardiac side effects.[2][9]
Experimental Protocols
Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, a filter-binding assay using [γ-33P]ATP can be employed. Kinases are incubated with the substrate and [γ-33P]ATP in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the mixture is transferred to a filter plate. After washing to remove unincorporated ATP, the radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter. IC50 values are then calculated from the dose-response curves.
Cell Viability Assay (MTS Assay): Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO). After a specified incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well. Viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan at 490 nm is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and GI50 values are calculated.[9][24]
In Vivo Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells. Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated downstream targets).[9]
Conclusion
This compound represents a promising next-generation kinase inhibitor with a unique dual-targeting profile against both FLT3 and Aurora kinases. Its ability to overcome resistance to existing FLT3 inhibitors, coupled with a favorable preclinical safety profile, makes it a strong candidate for clinical development, particularly for the treatment of FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential in comparison to other Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. selleckchem.com [selleckchem.com]
- 16. Facebook [cancer.gov]
- 17. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children’s Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Danusertib, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]
- 23. icr.ac.uk [icr.ac.uk]
- 24. utoronto.scholaris.ca [utoronto.scholaris.ca]
CCT241736 Demonstrates Superior Efficacy in Sorafenib-Resistant Acute Myeloid Leukemia
A comprehensive analysis of preclinical data reveals the potent activity of CCT241736, a dual FLT3 and Aurora kinase inhibitor, in overcoming resistance to sorafenib in Acute Myeloid Leukemia (AML). This guide provides a comparative overview of this compound against alternative therapeutic strategies, supported by experimental data, for researchers, scientists, and drug development professionals.
Sorafenib, a multi-kinase inhibitor, has shown clinical activity in AML, particularly in patients with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. However, the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative signaling pathways, remains a significant clinical challenge. This compound has emerged as a promising agent that circumvents these resistance mechanisms.
Comparative Efficacy of this compound and Other Agents
This compound exhibits potent preclinical activity against sorafenib-resistant AML cell lines.[1][2] Its dual-targeting mechanism, inhibiting both FLT3 and Aurora kinases, allows it to overcome resistance mechanisms that render single-target FLT3 inhibitors like sorafenib ineffective.[1][2]
In Vitro Sensitivity Profile
Quantitative data from cell viability assays demonstrate the superior potency of this compound in a sorafenib-resistant AML cell line.
| Cell Line | Compound | IC50 (µM) | Fold-Resistance (Compared to Parental) |
| MOLM-13 | Sorafenib | 0.01[3] | - |
| This compound | 0.1[1] | - | |
| MOLM-13-RES (Sorafenib-Resistant) | Sorafenib | >10 | >1000 |
| This compound | 0.18[1] | 1.8[1] | |
| MOLM-13 (General) | Gedatolisib | 0.023[4] | Not Applicable |
| Venetoclax | 0.2[5] | Not Applicable |
Note: MOLM-13-RES cells were developed by continuous exposure to a selective FLT3 inhibitor, rendering them highly resistant to sorafenib.[1] IC50 values for gedatolisib and venetoclax are provided for context on their general potency in AML cell lines.
Alternative Therapeutic Strategies for Sorafenib-Resistant AML
Research into overcoming sorafenib resistance has identified other potential therapeutic avenues.
-
Gedatolisib (PI3K/mTOR Inhibitor): Resistance to sorafenib can be mediated by the aberrant activation of the PI3K/mTOR pathway.[4] Gedatolisib, a dual PI3K/mTOR inhibitor, has shown efficacy in sorafenib-resistant AML cell lines, with a potent IC50 of 23 nM in resistant cells.[4]
-
Venetoclax (BCL2 Inhibitor): Upregulation of the anti-apoptotic protein BCL2 is another mechanism of sorafenib resistance.[6][7] The BCL2 inhibitor venetoclax has been shown to be effective in targeting sorafenib-resistant AML cells, suggesting a combination therapy approach could be beneficial.[6][7]
Signaling Pathways in Sorafenib Resistance and this compound Action
Understanding the underlying molecular mechanisms is crucial for developing effective therapies. Sorafenib resistance in FLT3-ITD AML often involves the activation of bypass signaling pathways or the acquisition of secondary mutations.
Caption: this compound overcomes sorafenib resistance by targeting both mutated FLT3 and Aurora kinases.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and viability.
Caption: Workflow for determining the IC50 of a compound using the MTS assay.
Procedure:
-
AML cell lines (e.g., MOLM-13, MOLM-13-RES) are seeded in 96-well plates at a density of 2 x 10^5 cells/mL.[1]
-
Cells are treated with a range of concentrations of the test compounds (this compound, sorafenib, etc.).
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
Following a further 2-4 hour incubation, the absorbance is measured at 490 nm using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.
Procedure:
-
AML cells are treated with the desired compounds for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., p-STAT5, p-Aurora Kinase) and total protein as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Procedure:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13-RES).
-
Once tumors are established or the disease is systemic, mice are randomized into treatment and control groups.
-
Mice are treated with the test compounds (e.g., this compound, sorafenib) or a vehicle control according to a defined schedule.
-
Tumor volume is measured regularly, or disease progression is monitored through methods like bioluminescence imaging.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).
Conclusion
The preclinical data strongly support the efficacy of this compound in overcoming sorafenib resistance in AML. Its dual inhibitory mechanism against FLT3 and Aurora kinases provides a clear advantage over single-target FLT3 inhibitors, particularly in the context of acquired resistance through secondary mutations. Further clinical investigation of this compound is warranted. Additionally, targeting alternative resistance pathways with agents like gedatolisib and venetoclax represents a viable therapeutic strategy that could be explored in combination with FLT3 inhibitors to improve patient outcomes.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant activation of the PI3K/mTOR pathway promotes resistance to sorafenib in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax Overcomes Sorafenib Resistance in Acute Myeloid Leukemia by Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax Overcomes Sorafenib Resistance in Acute Myeloid Leukemia by Targeting BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CCT241736 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. We will objectively compare its performance with other relevant inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.
This compound has shown significant efficacy in preclinical models of acute myeloid leukemia (AML), including in cells resistant to other FLT3 inhibitors like quizartinib.[1][2][3] Validating that this compound effectively engages its intended targets, FLT3 and Aurora kinases, within a cellular context is crucial for understanding its mechanism of action and advancing its therapeutic development.
Comparative Analysis of Inhibitor Potency
The following table summarizes the growth inhibition (GI50) values of this compound in comparison to other FLT3 inhibitors in various AML cell lines. This data highlights the potency of this compound, particularly in cell lines with resistance-conferring mutations.
| Cell Line | Genotype | This compound GI50 (µM) | MLN518 (Lestaurtinib) GI50 (µM) | AC220 (Quizartinib) Relative Resistance | This compound Relative Resistance |
| MOLM-13 | FLT3-ITD | 0.1 | 0.03 | - | - |
| MOLM-13-RES | FLT3-ITD, D835Y | 0.18 | 3.57 | - | - |
| BaF3 | FLT3-ITD | - | - | 1 | 1 |
| BaF3 | FLT3-ITD, D835Y | - | - | 29 | 1.4 |
| BaF3 | FLT3-ITD, F691L | - | - | 237 | 1.8 |
Data extracted from "Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound". Relative resistance is calculated compared to the parental FLT3-ITD cell line.
Methods for Validating Target Engagement
Several robust methods can be employed to confirm the cellular target engagement of this compound. Below, we detail the protocols for Western Blotting, the primary method used to validate this compound's mechanism, and provide an overview of alternative, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.
Western Blotting for Downstream Signaling Inhibition
A primary and widely accepted method to demonstrate target engagement of a kinase inhibitor is to measure the phosphorylation status of its direct downstream substrates. For this compound, this involves assessing the phosphorylation of STAT5 (a downstream effector of FLT3) and Histone H3 (a substrate of Aurora B kinase). A reduction in the phosphorylated forms of these proteins upon treatment with this compound provides strong evidence of target engagement and inhibition.
-
Cell Culture and Treatment:
-
Plate FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Include other FLT3 inhibitors (e.g., quizartinib, sorafenib) as comparators.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Histone H3 (Ser10)
-
Total Histone H3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal or the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 for target inhibition.
-
Alternative Methods for Target Engagement Validation
While Western blotting provides functional evidence of target inhibition, other biophysical methods can directly measure the binding of this compound to its targets in cells.
CETSA is a powerful technique to confirm direct target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (non-denatured proteins) from the precipitated fraction.
-
Protein Detection: Analyze the amount of soluble FLT3 and Aurora kinase in each sample using Western Blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET).
-
Cell Preparation: Co-transfect cells with a vector expressing the target kinase (FLT3 or Aurora) fused to NanoLuc® luciferase and a vector for a fluorescent energy acceptor.
-
Compound and Tracer Addition: Add this compound at various concentrations, followed by the addition of a fluorescently labeled ATP-competitive tracer.
-
BRET Measurement: Measure the BRET signal using a luminometer.
-
Data Interpretation: The binding of this compound to the target kinase will displace the tracer, leading to a decrease in the BRET signal. The potency of target engagement (EC50) can be determined by plotting the BRET signal against the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FLT3 and Aurora kinase signaling pathways and the general workflow for validating kinase inhibitor target engagement.
Caption: FLT3 and Aurora Kinase Signaling Pathways inhibited by this compound.
References
The Synergistic Potential of CCT241736 and Venetoclax in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential synergistic interaction between CCT241736, a dual FLT3 and Aurora kinase inhibitor, and venetoclax, a BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML). While direct preclinical or clinical data on this specific combination is emerging, this document synthesizes the known mechanisms of each agent and draws parallels from studies on other FLT3 inhibitors in combination with venetoclax to build a strong scientific rationale for their synergistic use.
Introduction to this compound and Venetoclax in AML
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis[1][2][3][4]. This has led to the development of FLT3 inhibitors as a targeted therapy. Concurrently, the BCL-2 protein, an anti-apoptotic regulator, is often overexpressed in AML cells, contributing to their survival and resistance to chemotherapy.
This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases. Its mechanism of action offers a promising approach for AML, particularly in cases with FLT3-ITD mutations, including those resistant to other FLT3 inhibitors like quizartinib due to secondary tyrosine kinase domain (TKD) mutations[1][2][3][4]. By inhibiting FLT3, this compound blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways[5]. Inhibition of Aurora kinases adds another layer of anti-leukemic activity by disrupting mitosis.
Venetoclax is a selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2). BCL-2 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, preventing programmed cell death[6][7][8]. By binding to BCL-2, venetoclax releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis[6][8][9]. Venetoclax has shown significant efficacy in AML, especially in combination with hypomethylating agents[6][8].
The Rationale for Synergy: A Hypothesized Mechanism
The combination of a FLT3 inhibitor with venetoclax has demonstrated synergistic anti-leukemic effects in preclinical models of FLT3-ITD+ AML[10][11][12][13]. The underlying mechanism for this synergy is the convergence of FLT3 signaling on the regulation of BCL-2 family proteins[10][11][12][13].
Constitutive FLT3-ITD signaling is known to upregulate the expression of anti-apoptotic proteins MCL-1 and BCL-XL, rendering AML cells less dependent on BCL-2 for survival and thus less sensitive to venetoclax monotherapy. By inhibiting FLT3, this compound is hypothesized to downregulate MCL-1 and BCL-XL expression. This shift in anti-apoptotic dependency would "prime" the AML cells, making them more reliant on BCL-2 for survival and, consequently, highly susceptible to the apoptotic effects of venetoclax.
Below is a diagram illustrating the proposed synergistic mechanism of action:
Caption: Proposed synergistic mechanism of this compound and venetoclax in FLT3-ITD+ AML.
Comparative Performance: Expected Experimental Outcomes
Based on preclinical studies of other FLT3 inhibitors with venetoclax, the following tables summarize the anticipated outcomes of combining this compound with venetoclax in FLT3-ITD+ AML cell lines.
Table 1: In Vitro Cell Viability (IC50) in FLT3-ITD+ AML Cell Lines (e.g., MOLM-13, MV4-11)
| Compound | Expected IC50 (nM) |
| This compound | 10 - 50 |
| Venetoclax | 50 - 200 |
| This compound + Venetoclax (Combination) | < 10 (Synergistic) |
Table 2: Apoptosis Induction in FLT3-ITD+ AML Cell Lines (Annexin V Assay)
| Treatment | Expected % Apoptotic Cells |
| Vehicle Control | < 5% |
| This compound (alone) | 20 - 40% |
| Venetoclax (alone) | 15 - 30% |
| This compound + Venetoclax (Combination) | > 70% (Synergistic) |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of FLT3-ITD+ AML
| Treatment Group | Expected Outcome |
| Vehicle Control | Progressive tumor growth |
| This compound (monotherapy) | Tumor growth inhibition |
| Venetoclax (monotherapy) | Modest tumor growth inhibition |
| This compound + Venetoclax (Combination) | Significant tumor regression and prolonged survival |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergy between this compound and venetoclax are outlined below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax, alone and in combination.
Methodology:
-
Cell Culture: FLT3-ITD+ AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: this compound and venetoclax are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, venetoclax, or the combination of both for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis. Synergy is quantified using the Bliss independence model or the Chou-Talalay method.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and venetoclax, alone and in combination.
Methodology:
-
Treatment: AML cells are treated with vehicle, this compound, venetoclax, or the combination at predetermined concentrations for 48 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified for each treatment group.
Caption: Experimental workflow for the apoptosis assay.
Conclusion and Future Directions
The dual inhibition of FLT3 and Aurora kinases by this compound, combined with the BCL-2 inhibition by venetoclax, presents a highly promising therapeutic strategy for FLT3-ITD+ AML. The strong preclinical evidence for synergy between other FLT3 inhibitors and venetoclax provides a solid foundation for investigating this specific combination. Future studies should focus on in vivo validation using PDX models and, ultimately, well-designed clinical trials to evaluate the safety and efficacy of this combination in patients with AML. The potential to overcome resistance to existing therapies makes the exploration of the this compound and venetoclax synergy a critical area of research in the pursuit of more effective AML treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 12. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of CCT241736 and gilteritinib
A Comparative Analysis of CCT241736 and Gilteritinib for Acute Myeloid Leukemia Research
This guide provides a detailed comparison of two potent kinase inhibitors, this compound and gilteritinib, which are of significant interest in the context of Acute Myeloid Leukemia (AML) treatment, particularly for cases harboring FMS-like tyrosine kinase 3 (FLT3) mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and available preclinical and clinical data.
Introduction
Mutations in the FLT3 receptor tyrosine kinase are prevalent in AML and are associated with a poor prognosis. This has driven the development of targeted FLT3 inhibitors. Gilteritinib is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory FLT3-mutated AML.[1][2] this compound is a preclinical dual inhibitor of FLT3 and Aurora kinases, designed to overcome resistance mechanisms observed with other FLT3 inhibitors.[3][4] This guide will compare these two compounds based on available experimental data.
Mechanism of Action and Target Profile
Gilteritinib is a potent, selective, oral tyrosine kinase inhibitor that targets both FLT3 and AXL.[1][2][5] Its inhibitory action on FLT3 extends to both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common resistance mechanisms to other FLT3 inhibitors.[1][3] The dual inhibition of FLT3 and AXL is thought to be a key attribute, as AXL signaling can be a pathway for resistance to FLT3 inhibition.[6][7]
This compound is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[3][4][8] This dual-targeting mechanism is designed to address resistance to FLT3 inhibitors that can arise from secondary mutations in the FLT3 TKD.[3][4] By simultaneously inhibiting Aurora kinases, which are crucial for cell cycle progression, this compound offers a distinct approach to inducing apoptosis in AML cells.[3][8]
Data Presentation
The following tables summarize the available quantitative data for this compound and gilteritinib. It is important to note that these data are compiled from different studies and the experimental conditions may have varied.
Table 1: Biochemical Activity of this compound and Gilteritinib
| Compound | Target | Assay Type | Value (nM) |
| This compound | FLT3-WT | Dissociation Constant (Kd) | 6.0[9] |
| FLT3-ITD | Dissociation Constant (Kd) | 38[9] | |
| FLT3-D835Y | Dissociation Constant (Kd) | 14[9] | |
| Gilteritinib | FLT3 | IC50 | 0.29[2][10] |
| AXL | IC50 | 0.73[2][10] | |
| c-KIT | IC50 | 230[10] | |
| LTK | IC50 | >1[10] | |
| ALK | IC50 | >1[10] |
Table 2: Cellular Activity of this compound and Gilteritinib in AML Cell Lines
| Compound | Cell Line | FLT3 Status | Assay Type | Value (nM) |
| This compound | MOLM-13 | ITD | Growth Inhibition (GI50) | 100[9] |
| MV4-11 | ITD | Growth Inhibition (GI50) | 290[9] | |
| Gilteritinib | MV4-11 | ITD | Growth Inhibition (IC50) | 0.92[10] |
| MOLM-13 | ITD | Growth Inhibition (IC50) | 2.9[10] | |
| Ba/F3-FLT3-ITD | ITD | Growth Inhibition (IC50) | 1.8[10] | |
| Ba/F3-FLT3-D835Y | TKD | Growth Inhibition (IC50) | 1.6[10] | |
| Ba/F3-FLT3-ITD-D835Y | ITD + TKD | Growth Inhibition (IC50) | 2.1[10] |
Table 3: In Vivo Efficacy of this compound and Gilteritinib in AML Xenograft Models
| Compound | Model | Dosing | Effect |
| This compound | FLT3-ITD Xenograft | Not Specified | Inhibition of tumor growth[3][4] |
| Gilteritinib | MOLM-13 Xenograft | Not Specified | Potent antitumor effect[11] |
| Ba/F3-FLT3-ITD Xenograft | Not Specified | Potent antitumor effect[11] | |
| Ba/F3-FLT3-TKD Xenograft | Not Specified | Potent antitumor effect[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of a compound against a specific kinase.
Generalized Protocol:
-
Reagents and Materials: Recombinant kinase (e.g., FLT3, AXL), kinase buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate), test compound (this compound or gilteritinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the recombinant kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction. e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ATP consumed. f. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 or Kd value.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Generalized Protocol:
-
Reagents and Materials: AML cell lines (e.g., MOLM-13, MV4-11), cell culture medium, test compound, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Procedure: a. Seed the AML cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a serial dilution of the test compound. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well. e. Measure the signal (absorbance or luminescence) using a plate reader. The signal is proportional to the number of viable cells. f. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 or IC50 value.[9]
AML Xenograft Mouse Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Generalized Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MOLM-13) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Mandatory Visualization
Signaling Pathways
Caption: Gilteritinib inhibits FLT3 and AXL signaling pathways.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment has been significantly reshaped by the development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3) mutations, which are present in approximately 30% of AML patients and are associated with a poor prognosis. This guide provides a comprehensive head-to-head comparison of key FLT3 inhibitors, summarizing their preclinical potency, clinical efficacy, and mechanisms of action, supported by experimental data and detailed methodologies.
The FLT3 Signaling Pathway in AML
Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[1] This ligand-independent activation drives downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting uncontrolled proliferation and survival of leukemic cells.[1]
Caption: Simplified FLT3 signaling pathway in AML and the point of intervention for FLT3 inhibitors.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of FLT3 inhibitors is a critical indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values for several prominent FLT3 inhibitors against various AML cell lines harboring different FLT3 mutations are summarized below.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of FLT3 Inhibitors in AML Cell Lines
| Inhibitor | Type | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | MOLM-14 (FLT3-ITD) |
| Gilteritinib | I | 0.40 - 7.87 | 0.89 | 0.73 |
| Midostaurin | I | ~200 | ~200 | 10.12 |
| Quizartinib | II | 0.40 | 0.89 | 0.67 - 3.61 |
| Crenolanib | I | Data not readily available | Data not readily available | Data not readily available |
| Sorafenib | II | Data not readily available | Data not readily available | Data not readily available |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Inhibitory Activity (IC50, nM) Against FLT3-ITD, TKD, and Resistance Mutations
| Inhibitor | FLT3-ITD | FLT3-TKD (D835Y) | FLT3-ITD + F691L (Gatekeeper) |
| Gilteritinib | Potent | Potent | Less Potent |
| Midostaurin | Potent | Potent | Resistant |
| Quizartinib | Highly Potent | Resistant | Resistant |
| Crenolanib | Potent | Potent | Data not readily available |
| Sorafenib | Potent | Less Potent | Resistant |
FLT3 inhibitors are broadly classified as Type I or Type II.[2] Type I inhibitors, such as gilteritinib and midostaurin, bind to the active conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations.[1][2] In contrast, Type II inhibitors, like quizartinib and sorafenib, bind to the inactive conformation and are highly potent against FLT3-ITD but are rendered ineffective by TKD mutations that stabilize the active state.[2][3] Resistance can also emerge through a "gatekeeper" mutation, F691L, which confers broad resistance to most currently available FLT3 inhibitors.[3][4]
Clinical Performance: Efficacy and Safety in AML Patients
While direct head-to-head randomized clinical trials are limited, data from pivotal Phase 3 studies provide a basis for comparing the clinical performance of approved FLT3 inhibitors.
Table 3: Summary of Key Phase 3 Clinical Trial Data for FLT3 Inhibitors in AML
| Inhibitor | Trial | Patient Population | Comparator | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| Midostaurin | RATIFY | Newly Diagnosed FLT3+ | Placebo + Chemo | 74.7 vs 25.6 months (HR: 0.78) | Febrile neutropenia, rash |
| Gilteritinib | ADMIRAL | Relapsed/Refractory FLT3+ | Salvage Chemotherapy | 9.3 vs 5.6 months (HR: 0.64)[5] | Febrile neutropenia, anemia, thrombocytopenia |
| Quizartinib | QuANTUM-First | Newly Diagnosed FLT3-ITD+ | Placebo + Chemo | 31.9 vs 15.1 months (HR: 0.78) | Febrile neutropenia, neutropenia, QT prolongation |
Note: Data is from separate clinical trials and not from a direct head-to-head comparison.
Midostaurin, in combination with standard chemotherapy, was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[6] Gilteritinib is approved as a monotherapy for relapsed or refractory FLT3-mutated AML, demonstrating a significant survival advantage over salvage chemotherapy.[5][6] Quizartinib, when added to standard chemotherapy, has also shown a substantial improvement in overall survival for newly diagnosed patients with FLT3-ITD mutations.[5] A notable adverse event associated with quizartinib is QT prolongation, requiring careful cardiac monitoring.[7]
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate FLT3 inhibitors.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of FLT3 by measuring the amount of ADP produced in the kinase reaction.
Caption: Workflow for an in vitro FLT3 kinase inhibition assay using ADP-Glo™ technology.
Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the FLT3 inhibitor in a suitable buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant human FLT3 enzyme and a substrate like Myelin Basic Protein (MBP) in kinase assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, combine the inhibitor, FLT3 enzyme, and initiate the reaction by adding the substrate/ATP mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which is subsequently used by luciferase to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method to assess the impact of FLT3 inhibitors on the metabolic activity and proliferation of AML cells.
Protocol:
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the FLT3 inhibitor to the cells and incubate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the inhibitor.
In Vivo Efficacy Study in AML Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the anti-leukemic activity of FLT3 inhibitors in a preclinical animal model.
Protocol:
-
Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID) with a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells, typically via intravenous or subcutaneous injection.
-
Tumor/Leukemia Burden Monitoring: Monitor the mice for signs of disease progression, which may include measuring tumor volume for subcutaneous models or assessing the percentage of human CD45+ cells in the peripheral blood for disseminated leukemia models.
-
Drug Administration: Once a sufficient tumor/leukemia burden is established, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor and a vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall survival of the mice throughout the study. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the reduction in leukemic burden.
-
Data Analysis: Compare the tumor growth inhibition (TGI) or survival curves between the treated and control groups to evaluate the in vivo efficacy of the FLT3 inhibitor.
Conclusion
The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of FLT3-mutated AML. While preclinical data highlights the high potency of second-generation inhibitors like gilteritinib and quizartinib, clinical trial results have established their roles in both newly diagnosed and relapsed/refractory settings. The choice of inhibitor is influenced by the specific FLT3 mutation, the clinical setting, and the potential for acquired resistance. Future research will continue to focus on overcoming resistance mechanisms and optimizing combination therapies to further improve outcomes for patients with this aggressive leukemia.
References
- 1. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The growing landscape of FLT3 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
CCT241736 Demonstrates Potent Efficacy in FLT3-TKD Mutant Acute Myeloid Leukemia, Overcoming Resistance to Existing Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that CCT241736, a dual FLT3 and Aurora kinase inhibitor, shows significant promise in treating Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations. The data indicates that this compound is effective against AML cells that have developed resistance to current FLT3 inhibitors, such as quizartinib and sorafenib. This guide provides a detailed comparison of this compound with other FLT3 inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
FLT3 mutations are among the most common genetic alterations in AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3-TKD.
This compound exhibits a unique mechanism of action by dually targeting both FLT3 and Aurora kinases. This dual inhibition is believed to be key to its ability to overcome resistance mechanisms that plague other FLT3-targeted therapies.[1][2][3][4]
Comparative Efficacy of FLT3 Inhibitors in FLT3-Mutant AML
The following tables summarize the in vitro efficacy of this compound in comparison to other prominent FLT3 inhibitors—quizartinib, sorafenib, and gilteritinib—against various FLT3-mutant AML cell lines.
Table 1: Growth Inhibition (GI₅₀/IC₅₀) of FLT3 Inhibitors in FLT3-ITD AML Cell Lines
| Compound | MOLM-13 (FLT3-ITD) GI₅₀/IC₅₀ (nM) | MV4-11 (FLT3-ITD) GI₅₀/IC₅₀ (nM) |
| This compound | 100[3] | 270[5] |
| Quizartinib | 0.62[6] | 0.31[6] |
| Sorafenib | 0.88[7] | - |
| Gilteritinib | 19.0[8] | 3.3[8] |
Table 2: Efficacy of FLT3 Inhibitors Against FLT3-TKD and Resistant Mutations
| Compound | Cell Line/Mutation | GI₅₀/IC₅₀ (nM) |
| This compound | MOLM-13-RES (FLT3-ITD/D835Y) | 180[3] |
| This compound | Ba/F3 FLT3-ITD-F691L | <100 |
| Quizartinib | Ba/F3 FLT3-ITD-D835Y | Resistant[9] |
| Sorafenib | FLT3-TKD mutations | 103.5[7] |
| Gilteritinib | Ba/F3 FLT3-ITD-D835Y | 2.1[10] |
| Gilteritinib | Ba/F3 FLT3-ITD-F691L | 22[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Biochemical Kinase Assays
Biochemical assays are crucial for determining the direct inhibitory activity of compounds on the FLT3 kinase.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compounds against wild-type and mutant FLT3 kinases.
-
Methodology: Recombinant human FLT3 kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The test compound is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay, which measures ADP production.[11] The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assays (MTS Assay)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of the inhibitors on AML cell lines.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) of the compounds.
-
Methodology: AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[2][12][13][14] Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (e.g., phenazine methosulfate), is added to each well.[2][12][13][14] Viable cells with active metabolism reduce MTS into a formazan product that is soluble in the cell culture medium. The quantity of formazan is measured by recording the absorbance at 490 nm using a microplate reader.[2][12][13][14] GI₅₀/IC₅₀ values are then determined from the dose-response curves.
Western Blot Analysis for FLT3 Signaling
Western blotting is employed to investigate the effect of the inhibitors on the FLT3 signaling pathway.
-
Objective: To assess the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).
-
Methodology: AML cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, ERK, and AKT.[15][16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[15][16]
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of the drug candidates.
-
Objective: To assess the anti-tumor activity of the compounds in a living organism.
-
Methodology: Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).[1][17][18][19][20] Once tumors are established or leukemia is engrafted, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors and tissues can be collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.[1][17][18][19][20]
Visualizing the Mechanisms
The following diagrams illustrate the FLT3 signaling pathway, the experimental workflow for evaluating FLT3 inhibitors, and the proposed mechanism of action for this compound.
FLT3 Signaling Pathway in AML.
Experimental workflow for evaluating FLT3 inhibitors.
Dual inhibitory mechanism of this compound.
Conclusion
The preclinical data strongly suggest that this compound is a potent inhibitor of FLT3-TKD mutant AML, with a notable ability to overcome resistance to other FLT3 inhibitors. Its dual-targeting mechanism of action provides a strong rationale for its continued development as a therapeutic agent for this challenging patient population. The provided experimental protocols and comparative data serve as a valuable resource for the scientific community to further investigate and build upon these promising findings.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assessment [protocols.io]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo AML xenograft models. [bio-protocol.org]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journal.waocp.org [journal.waocp.org]
Validating the Dual-Inhibitor Effect of CCT241736: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT241736, a potent dual inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases, against other selective and dual-kinase inhibitors. The experimental data summarized herein is intended to assist researchers in validating its mechanism of action and evaluating its potential in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction to this compound
This compound is an orally bioavailable small molecule designed to simultaneously inhibit FLT3 and Aurora kinases.[1][2][3] Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common drivers in AML, associated with poor prognosis.[1][2] While first-generation FLT3 inhibitors have shown clinical activity, resistance often emerges through secondary mutations in the tyrosine kinase domain (TKD).[1][2] Aurora kinases are critical regulators of mitosis, and their inhibition can induce apoptosis in cancer cells. The dual-targeting mechanism of this compound aims to provide a more durable anti-leukemic effect and overcome resistance to single-target FLT3 inhibitors.[1][4]
Signaling Pathway Overview
To understand the dual-action of this compound, it is essential to visualize its targets' roles. FLT3 is a receptor tyrosine kinase that, upon mutation or ligand binding, activates downstream pro-survival and proliferation pathways like PI3K/AKT and RAS/MAPK, leading to the phosphorylation of transcription factors such as STAT5.[3] Aurora kinases, particularly Aurora A and B, are central to cell division, ensuring proper centrosome separation, spindle assembly, and cytokinesis. A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10.
Comparative Experimental Data
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to selective FLT3 inhibitors (Quizartinib, MLN518), an Aurora kinase inhibitor (PHA-739358), and another dual FLT3/Aurora inhibitor (Ilorasertib).
Table 1: Biochemical Potency of Kinase Inhibitors
This table presents the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) against target kinases. Lower values indicate higher potency.
| Compound | Target | Potency (nM) | Type | Reference |
| This compound | FLT3-WT | 6.2 | Kd | [4][5] |
| FLT3-ITD | 38 | Kd | [4][5] | |
| FLT3-D835Y | 14 | Kd | [4][5] | |
| Aurora A | 7.5 | Kd | [5][6] | |
| Aurora B | 48 | Kd | [5][6] | |
| Quizartinib | FLT3 | 3.3 | Kd | [7] |
| Aurora Kinases | Not Reported | - | ||
| MLN518 | FLT3-WT | 3 | Kd | [4] |
| FLT3-ITD | 9 | Kd | [4] | |
| FLT3-D835Y | 1800 | Kd | [4] | |
| Aurora Kinases | Not Reported | - | ||
| PHA-739358 | Aurora A | 13 | IC50 | [8][9][10] |
| Aurora B | 79 | IC50 | [8][9][10] | |
| Aurora C | 61 | IC50 | [8][9][10] | |
| FLT3 | Not Reported | - | ||
| Ilorasertib | FLT3 | 1 | IC50 | [11] |
| Aurora A | 116 | IC50 | [11] | |
| Aurora B | 5 | IC50 | [11] | |
| Aurora C | 1 | IC50 | [11] |
Table 2: Cellular Activity in AML Cell Lines
This table shows the 50% growth inhibition (GI50) concentrations in various AML cell lines after a 72-hour treatment. MOLM-13 and MV4-11 are FLT3-ITD positive. KG-1a is FLT3 wild-type. MOLM-13-RES is a resistant line with both FLT3-ITD and D835Y mutations.
| Compound | MOLM-13 (nM) | MV4-11 (nM) | KG-1a (nM) | MOLM-13-RES (nM) | Reference |
| This compound | 100 | 290 | 1000 | 180 | [4] |
| Quizartinib | 0.89 | 0.40 | >1000 | Not Reported | [7][12] |
| MLN518 | 34 | 110 | >20000 | 3570 | [4] |
Experimental Protocols & Workflow
Validating the dual-inhibitor effect of this compound involves a series of biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Assay (General Principle)
This protocol outlines a general method for determining the IC50 or Kd of an inhibitor against a purified kinase. Radiometric or fluorescence-based methods are common.[13][14][15]
-
Reagent Preparation :
-
Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute purified recombinant kinase (e.g., FLT3, Aurora A/B) in assay buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for the kinase).
-
Prepare ATP solution, often mixed with a tracer amount of [γ-³²P]ATP for radiometric assays.
-
Create serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in assay buffer.
-
-
Reaction Setup :
-
In a microplate, add the kinase, substrate, and inhibitor solution (or DMSO for control).
-
Allow a brief pre-incubation period at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination & Detection :
-
Radiometric : Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity on the substrate using a scintillation counter.[14]
-
Fluorescence/Luminescence : Stop the reaction with a stop solution (e.g., containing EDTA). Add detection reagents that, for example, quantify the amount of ADP produced or ATP remaining. Read the signal on a compatible plate reader.
-
-
Data Analysis :
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response model to calculate the IC50 value.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol measures cell proliferation and viability based on the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product.[16][17]
-
Cell Plating :
-
Culture AML cells (e.g., MOLM-13, MV4-11) under standard conditions.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitor.
-
Add the desired final concentrations of the inhibitor to the wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition :
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
-
-
Absorbance Reading :
-
Gently shake the plate to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 value.
-
Protocol 3: Western Blot for Target Engagement (p-STAT5 & p-Histone H3)
This protocol verifies that this compound inhibits its targets within the cell by measuring the phosphorylation status of key downstream substrates.[18][19][20]
-
Cell Treatment and Lysis :
-
Seed AML cells in a 6-well plate at a higher density (e.g., 1x10^6 cells/mL).
-
Treat cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant (lysate).
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended.[19]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT5 (Tyr694) or p-Histone H3 (Ser10), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for total STAT5, total Histone H3, or a housekeeping protein like GAPDH or β-Actin.
-
Quantify band intensities using image analysis software (e.g., ImageJ). A dose-dependent decrease in the p-STAT5/Total STAT5 or p-H3/Total H3 ratio validates target engagement.
-
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CCT241736
For researchers and scientists in the field of drug development, the responsible management and disposal of investigational compounds like CCT241736 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for handling potent chemical agents. Adherence to these protocols is crucial for maintaining regulatory compliance and fostering a culture of safety.
Hazard Profile and Chemical Identifiers
| Identifier | Information | Source/Note |
| Chemical Name | This compound | - |
| Synonyms | Dual FLT3/Aurora kinase inhibitor | Inferred from research articles[1][2] |
| Molecular Formula | Not readily available | - |
| CAS Number | Not readily available | - |
| Hazard Class | Assumed Hazardous Waste | General best practice for investigational compounds[3][4][5] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | Assumed based on handling of potent powdered compounds[6] |
| Known Hazards | Substance not fully tested. May be harmful if swallowed or inhaled. Potential for respiratory tract, eye, and skin irritation.[6] | Based on SDS for similar compounds like Quizartinib[6] |
| Storage Conditions | Store at -20°C | [7][8] |
Standard Operating Procedure for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in its various forms.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired pure this compound powder.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][5]
-
Containment: All solid this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.[3][4] The container should be made of a compatible material and have a secure lid.
-
Labeling: The hazardous waste container must be labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The date accumulation started
-
An approximate quantity of the waste
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup and proper disposal.[3][4]
Protocol 2: Disposal of this compound Solutions
This protocol applies to solutions containing this compound, such as those prepared in DMSO or other solvents for experimental use.
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the liquid hazardous waste container with:
-
"Hazardous Waste"
-
"this compound"
-
The solvent(s) used (e.g., DMSO, methanol)[2]
-
An estimated concentration of this compound
-
-
Storage: Store the liquid hazardous waste container in secondary containment to prevent spills.[3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste vendor.
Protocol 3: Disposal of Contaminated Labware
This protocol covers disposable labware (e.g., pipette tips, gloves, vials) and sharps that have come into contact with this compound.
-
Solid Waste: Non-sharp, disposable labware contaminated with this compound should be placed in the designated solid hazardous waste container for this compound.[3]
-
Sharps: All sharps (e.g., needles, syringes, contaminated glass) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and specifies the contaminant "this compound".[3][4]
-
Decontamination: For reusable labware, consult your institution's EHS for approved decontamination procedures. The initial rinsate from cleaning should be collected as hazardous liquid waste.[4]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cellagentech.com [cellagentech.com]
- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
